OUP-186
Beschreibung
Eigenschaften
CAS-Nummer |
1480830-24-7 |
|---|---|
Molekularformel |
C19H30ClN3S |
Molekulargewicht |
367.98 |
IUPAC-Name |
N-[4-(4-Chlorophenyl)butyl]-S-[(3-piperidin-1-yl)propyl]isothiourea |
InChI |
InChI=1S/C19H30ClN3S/c20-18-10-8-17(9-11-18)7-2-3-12-22-19(21)24-16-6-15-23-13-4-1-5-14-23/h8-11H,1-7,12-16H2,(H2,21,22) |
InChI-Schlüssel |
BEAOCYNTOAGFPE-UHFFFAOYSA-N |
SMILES |
N=C(NCCCCC1=CC=C(Cl)C=C1)SCCCN2CCCCC2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
OUP-186; OUP186; OUP 186. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
OUP-186: Mechanism of Action and Pharmacological Characterization
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
OUP-186 (CAS# 1480830-24-7) is a potent, highly selective, non-imidazole histamine H3 receptor (H3R) antagonist.[1][2] Chemically defined as N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea, it represents a significant pivot in H3R ligand design due to its unique species-dependent pharmacological profile.
Unlike classical H3R antagonists (e.g., thioperamide, clobenpropit) that show broad cross-species activity, this compound exhibits high affinity for the human H3 receptor (hH3R) while remaining virtually inactive at the rat H3 receptor (rH3R) . This distinction is mechanistically traced to a single amino acid residue variation (Ala122 in humans vs. Val122 in rats) within the transmembrane binding pocket.
While H3R antagonists are traditionally developed for CNS indications (narcolepsy, Alzheimer’s, cognitive impairment), this compound has demonstrated profound efficacy in oncology . It potently suppresses proliferation and induces caspase-dependent apoptosis in breast cancer cell lines (both ER+ and ER-), outperforming standard reference ligands like clobenpropit in apoptotic induction.[2]
Molecular Pharmacology & Structural Biology
2.1 Chemical Structure and Binding Kinetics
This compound utilizes an isothiourea core, a structural motif known to provide high H3R affinity.
-
Chemical Name: N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea[1]
-
Affinity Profile:
-
Human H3R:
| (High Potency)[1] -
Rat H3R: Inactive (
nM) -
Human H4R: Inactive (High Selectivity)
-
2.2 The Species Selectivity Paradox (The "Valine Gate")
For researchers utilizing rodent models, this compound presents a critical experimental variable. The lack of affinity for rH3R renders standard rat-based preclinical models (e.g., microdialysis for histamine release, object recognition tasks) ineffective for this specific compound.
Mechanism of Selectivity: Molecular docking studies reveal that the binding pocket of hH3R contains an Alanine at position 122 (Ala122) in the third transmembrane domain (TM3). In rats, this residue is a Valine (Val122) . The bulkier isopropyl side chain of Valine in the rat receptor sterically hinders the docking of the this compound chlorophenylbutyl tail, preventing binding.
Expert Insight: When characterizing this compound, you must use humanized mouse models or human cell lines. Data derived from wild-type rats will yield false negatives.
2.3 Functional Classification
This compound acts as a competitive antagonist and likely an inverse agonist in systems with high constitutive H3R activity.
-
Antagonism: It fully blocks the proliferative effects of the H3R agonist (R)-(-)-
-methylhistamine.[2][3] -
Apoptotic Induction: The compound induces cell death even in the absence of exogenous agonists, suggesting it may suppress basal H3R signaling that supports cancer cell survival.
Signaling Pathways and Mechanism of Action[4]
The H3 receptor is a
This compound Mechanism:
-
Binding: this compound occupies the orthosteric site of hH3R.
-
G-Protein Uncoupling: It prevents the
-mediated inhibition of adenylyl cyclase. -
cAMP Restoration: Intracellular cAMP levels rise (or are prevented from falling).
-
Downstream Cascade (Oncology Context):
-
In breast cancer cells (MCF-7, MDA-MB-231), H3R blockade leads to the activation of Caspase-3 and Caspase-7 .
-
This triggers the intrinsic apoptotic pathway, leading to DNA fragmentation and cell death.
-
Visualization: this compound Signaling Cascade
Figure 1: this compound prevents H3R-mediated survival signaling, leading to Caspase-3/7 activation and apoptosis.[2][3][4]
Therapeutic Applications & Data Summary
4.1 Oncology (Breast Cancer)
This compound has shown superior efficacy in inducing apoptosis compared to other H3R antagonists.
| Metric | This compound | Clobenpropit (Reference) |
| Target | Human H3R | Human/Rat H3R & H4R |
| MCF-7 Proliferation ( | ~10 | ~50 |
| MDA-MB-231 Proliferation ( | ~10 | ~50 |
| Apoptosis Induction | Potent (High Caspase-3/7 activity) | Weak/Moderate |
| Mechanism | Caspase-dependent Apoptosis | Cytostasis / Weak Apoptosis |
Key Finding: this compound treatment completely abrogates the proliferation increase triggered by 100
4.2 CNS Disorders
While this compound is a potent H3R antagonist, its lack of rat affinity means it does not increase histamine release in rat brain microdialysis studies. This contrasts with clobenpropit, which significantly increases histamine release in rats.
-
Implication: this compound is a tool compound specifically for human receptor studies or humanized animal models. It validates the structural requirements for human H3R binding.
Experimental Protocols
Protocol A: Synthesis of this compound (Isothiocyanate Route)
Based on Yoneyama et al. (2015)
-
Reagents: 4-(4-chlorophenyl)butylamine, 3-piperidinopropyl isothiocyanate.[1]
-
Coupling: React the amine with the isothiocyanate in THF to form the thiourea intermediate.
-
S-Alkylation: Perform S-methylation (or specific alkylation strategy per patent) to generate the isothiourea functionality.
-
Purification: Silica gel chromatography.
-
Validation:
H NMR and HRMS to confirm the isothiourea core structure.
Protocol B: Caspase-Dependent Apoptosis Assay
Objective: Verify this compound induced cell death in MCF-7 cells.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. -
Treatment: After 24h, treat with this compound (10, 30, 50
M). Include Vehicle (DMSO) and Positive Control (Staurosporine). -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Lysis: Add Caspase-Glo® 3/7 Reagent (Promega) directly to wells (1:1 ratio).
-
Measurement: Shake plate for 30s, incubate at RT for 1h. Measure luminescence using a plate reader.
-
Analysis: Normalize luminescence to vehicle control. This compound should show a dose-dependent increase >200% over baseline.
Visualization: Species Selectivity Workflow
Figure 2: The molecular basis of this compound selectivity. The Val122 residue in rats sterically prevents binding.
References
-
Tanaka, S., et al. (2016).[5][4] Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines.[2][3][4][6][7][8][9] Biochemical and Biophysical Research Communications, 480(3), 479–485.[5][4][6][9]
-
Yoneyama, H., et al. (2015).[1] Efficient Synthesis of N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea (this compound) and Its Analogues Using 2-Nitrophenylacetyl Isothiocyanate.[1] Synthesis, 47(09), 1291-1302.
-
MedKoo Biosciences. (n.d.). This compound Product Data Sheet.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. repositorio.uca.edu.ar [repositorio.uca.edu.ar]
- 5. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apcz.umk.pl [apcz.umk.pl]
- 7. mdpi.com [mdpi.com]
- 8. cdt-card.cm-uj.krakow.pl [cdt-card.cm-uj.krakow.pl]
- 9. Oncology Reports [spandidos-publications.com]
Technical Guide: Biological Activity of OUP-186 in ER-Negative Breast Cancer
The following is an in-depth technical guide on the biological activity of OUP-186, specifically focusing on its application in Estrogen Receptor-negative (ER-) breast cancer.
Executive Summary
This compound (N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea) is a potent, selective Histamine H3 Receptor (H3R) antagonist .[1] While historically studied for CNS disorders, this compound has emerged as a promising antineoplastic agent for breast cancer, particularly Estrogen Receptor-negative (ER-) subtypes such as Triple-Negative Breast Cancer (TNBC).
Unlike traditional chemotherapies that target rapidly dividing cells indiscriminately, this compound targets the histaminergic signaling axis , which is frequently upregulated in malignant breast tissue. Its primary mechanism involves the blockade of H3R-mediated survival signaling, leading to the activation of Caspase-3/7 and subsequent apoptosis. This guide details the chemical profile, signal transduction pathways, and validated experimental protocols for assessing this compound activity.
Chemical Profile & Pharmacophore
This compound is a non-imidazole histamine H3 receptor antagonist derived from the structure of clobenpropit .[2] Its design optimizes H3R selectivity while minimizing off-target effects on H4R.
Structural Characteristics[3]
-
Chemical Name: N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea[1]
-
Molecular Formula: C₁₉H₃₀ClN₃S[3]
-
Molecular Weight: 367.98 g/mol [3]
-
Key Substituents:
-
Piperidine Ring: Enhances binding affinity to the H3 receptor pocket.
-
Chlorophenylbutyl Chain: Provides lipophilicity and steric bulk necessary for antagonist activity.
-
Isothiourea Linker: Critical for hydrogen bonding interactions within the receptor active site.
-
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Target | Histamine H3 Receptor (H3R) |
| Action | Antagonist (pA2 = 9.6 against human H3R) |
| Solubility | Soluble in DMSO (>10 mM); Ethanol |
| Selectivity | High selectivity for H3R over H4R |
| Stability | Stable in solution at -20°C for >1 month |
Mechanism of Action (MOA)
The efficacy of this compound in ER- breast cancer (e.g., MDA-MB-231 cells) is predicated on the histamine-cancer axis . Breast carcinoma tissues exhibit significantly higher levels of H3R expression compared to normal mammary tissue. Histamine, acting as an autocrine growth factor, binds to H3R to promote proliferation.
Signaling Cascade
-
Basal State (Pathological): High concentrations of histamine in the tumor microenvironment bind to H3R (Gαi/o-coupled GPCR).
-
Agonist Effect: H3R activation typically triggers the MAPK/ERK and PI3K/Akt pathways, promoting cell survival and proliferation.
-
This compound Intervention: this compound competitively antagonizes H3R.[1][6][3][4][7]
-
Downstream Consequences:
-
Blockade of Survival Signals: Inhibition of ERK1/2 phosphorylation.
-
Apoptotic Induction: Cleavage of pro-caspase-3 and pro-caspase-7 into their active forms.
-
Result: Caspase-dependent programmed cell death.[2]
-
Pathway Visualization
The following diagram illustrates the antagonistic action of this compound on the H3R signaling axis in breast cancer cells.
Caption: this compound antagonizes H3R, blocking survival signals (MAPK/Akt) and triggering Caspase-3/7-mediated apoptosis.
Preclinical Efficacy Data
The biological activity of this compound has been validated primarily in in vitro models using human breast cancer cell lines.
Table 2: Comparative Antiproliferative Activity (48h Exposure)
| Compound | Cell Line | Subtype | IC50 (µM) | Mechanism of Death |
| This compound | MDA-MB-231 | TNBC / ER- | ~10 µM | Robust Apoptosis |
| This compound | MCF-7 | Luminal A / ER+ | ~10 µM | Robust Apoptosis |
| Clobenpropit | MDA-MB-231 | TNBC / ER- | ~50 µM | Weak/Necrotic |
| Clobenpropit | MCF-7 | Luminal A / ER+ | ~50 µM | Weak/Necrotic |
Key Insight: this compound is approximately 5-fold more potent than the reference H3R antagonist clobenpropit and induces a distinct apoptotic mechanism rather than non-specific toxicity.
Experimental Protocols
To replicate findings or validate this compound activity in new ER- models, follow these standardized protocols.
Protocol A: Cell Viability Assay (MTT/WST-8)
Objective: Determine IC50 values in ER- cells (e.g., MDA-MB-231).
-
Seeding: Plate MDA-MB-231 cells at a density of
cells/well in 96-well plates. -
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare this compound stock (10 mM in DMSO).
-
Dilute in culture medium to final concentrations: 0, 1, 5, 10, 20, 50, 100 µM.
-
Apply to cells for 48 hours .
-
-
Development: Add 10 µL of WST-8 (Cell Counting Kit-8) reagent to each well.
-
Measurement: Incubate for 2–4 hours and measure absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate % viability relative to DMSO control and fit non-linear regression to derive IC50.
Protocol B: Caspase-3/7 Apoptosis Assay
Objective: Confirm the mechanism of cell death.
-
Seeding: Plate
cells/well in white-walled 96-well plates (for luminescence). -
Treatment: Treat cells with this compound at IC50 (10 µM) and 2x IC50 (20 µM) for 24 and 48 hours. Include a Z-VAD-FMK (pan-caspase inhibitor) control well to validate specificity.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent (Promega) or equivalent (1:1 ratio with media).
-
Lysis: Shake plate at 300–500 rpm for 30 seconds; incubate at RT for 1 hour.
-
Readout: Measure luminescence. High relative light units (RLU) indicate active apoptosis.
Protocol C: Synthesis of this compound (Summary)
For chemical verification purposes.
-
Reactants: 4-(4-chlorophenyl)butylamine + 3-piperidinopropyl isothiocyanate (or via S-alkylation of the corresponding thiourea).
-
Method: The isothiourea core is typically formed by reacting the amine with an isothiocyanate followed by S-alkylation, or by reacting a thiourea intermediate with an alkyl halide.
-
Purification: Column chromatography (Silica gel, CH₂Cl₂/MeOH).
Safety & Selectivity
-
H4R Selectivity: this compound shows negligible activity against the Histamine H4 Receptor (H4R), reducing the risk of immune-related side effects common with non-selective histamine ligands.
-
Normal Tissue: Preliminary data suggests lower toxicity in non-malignant mammary epithelial cells compared to cancer lines, likely due to the differential overexpression of H3R in tumors.
Future Outlook & Translational Potential
While this compound has demonstrated potent in vitro efficacy, clinical translation requires further in vivo validation.
-
Xenograft Models: Future studies should utilize MDA-MB-231 xenografts in athymic nude mice, dosing this compound (e.g., 5–10 mg/kg i.p.) to assess tumor volume reduction.
-
Combination Therapy: Given its mechanism, this compound may synergize with taxanes (Paclitaxel) in TNBC by sensitizing cells to apoptosis.
References
-
Tanaka, S., Sakaguchi, M., Yoneyama, H., Usami, Y., & Harusawa, S. (2016). Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines.[2][6][5][7][8][9][10] Biochemical and Biophysical Research Communications, 480(3), 479–485.[2][7][11][12]
-
Harusawa, S. (2015).[6] Efficient Synthesis of N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea (this compound) and Its Analogues Using 2-Nitrophenylacetyl Isothiocyanate.[1] Synthesis, 47(10), 1433-1441.
-
Medina, V. A., & Rivera, E. S. (2010). Histamine receptors and cancer pharmacology. British Journal of Pharmacology, 161(4), 755–767.
-
Zhao, P., et al. (2020). Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways.[2][8][12] Oncology Reports, 44(5), 1893-1904.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Pathophysiological role of histamine signaling and its implications in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect | MDPI [mdpi.com]
- 7. The molecular mechanism of chronic stress affecting the occurrence and development of breast cancer and potential drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dovepress.com [dovepress.com]
- 11. goums.ac.ir [goums.ac.ir]
- 12. mdpi.com [mdpi.com]
OUP-186: A Technical Guide to a Non-Imidazole Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of OUP-186, a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the histaminergic system.
Introduction: The Rationale for Non-Imidazole H3R Antagonists
The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR), plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system (CNS).[1] Its role as a regulatory hub has made it an attractive target for the treatment of various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).
Early H3R antagonists were primarily imidazole-based compounds. While potent, these molecules often suffered from poor pharmacokinetic properties and potential off-target effects due to the imidazole moiety's interaction with cytochrome P450 enzymes. This led to the development of non-imidazole antagonists like this compound, which were designed to offer improved drug-like properties while maintaining high affinity and selectivity for the H3 receptor. This compound, with its distinct chemical scaffold, represents a significant advancement in the pursuit of clinically viable H3R-targeted therapies.
Chemical Properties of this compound
Physicochemical Characteristics
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these parameters is critical for formulation development, pharmacokinetic profiling, and interpretation of biological data.
| Property | Value | Source |
| IUPAC Name | N-[4-(4-Chlorophenyl)butyl]-S-[(3-piperidin-1-yl)propyl]isothiourea | [2] |
| CAS Number | 1480830-24-7 | [2] |
| Molecular Formula | C19H30ClN3S | [2] |
| Molecular Weight | 367.98 g/mol | [2] |
| Elemental Analysis | C, 62.02%; H, 8.22%; Cl, 9.63%; N, 11.42%; S, 8.71% | [2] |
| Predicted pKa | 10.5 (most basic) | ChemAxon |
| Predicted logP | 5.8 | ChemAxon |
| Predicted Solubility | Low | ChemAxon |
Note: Predicted values are generated using ChemAxon's Chemicalize platform and should be considered as estimates. Experimental verification is recommended.
Synthesis of this compound
An efficient, three-step synthesis of this compound has been developed, offering a significant improvement over earlier methods with an overall yield of 74%.[3] The synthetic route commences with the readily available 4-(4-chlorophenyl)butylamine.[3]
Synthetic Scheme
Sources
The Role of OUP-186 in Suppressing MCF7 and MDA-MB-231 Cell Proliferation
Technical Guide for Drug Development & Application Scientists [1]
Executive Summary
This technical guide delineates the pharmacological profile and mechanistic action of OUP-186 , a potent, specific Histamine H3 Receptor (H3R) antagonist. Unlike first-generation H3R antagonists (e.g., clobenpropit), this compound demonstrates superior efficacy in suppressing cell proliferation in both Estrogen Receptor-positive (MCF7 ) and Triple-Negative (MDA-MB-231 ) breast cancer cell lines. This guide provides actionable protocols for validating this compound activity, detailing its ability to disrupt histamine-mediated PI3K/Akt and MAPK/ERK signaling axes, thereby inducing caspase-dependent apoptosis and cell cycle arrest.
Introduction: The Histaminergic Axis in Breast Cancer
Breast cancer cells frequently overexpress Histidine Decarboxylase (HDC) , the enzyme responsible for histamine biosynthesis, leading to high intracellular and autocrine histamine levels. This histamine acts as a growth factor via the H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) that is significantly upregulated in malignant mammary tissues compared to healthy tissue.[2]
-
MCF7 (ER+/PR+/HER2-): Represents the luminal A subtype; proliferation is often driven by estrogen but potentiated by histamine.
-
MDA-MB-231 (ER-/PR-/HER2-): Represents the aggressive, basal-like triple-negative subtype (TNBC); proliferation is driven by constitutive activation of growth pathways (e.g., MAPK, PI3K), which are further amplified by H3R signaling.
This compound (Chemical Name: N-[(4-chlorophenyl)methyl]-N'-[(1H-imidazol-4-yl)methyl]piperidine-1-carboximidamide derivative) targets this specific vulnerability, blocking the H3R-mediated survival signals that contribute to chemotherapy resistance and tumor progression.
Chemical Profile & Pharmacology[3][4]
| Property | Description |
| Compound Code | This compound |
| Target | Histamine H3 Receptor (H3R) |
| Drug Class | H3R Antagonist / Inverse Agonist |
| IC50 (Proliferation) | ~10 µM (48h) in MCF7 and MDA-MB-231 |
| Comparator Potency | ~5x more potent than Clobenpropit (IC50 ~50 µM) |
| Selectivity | High affinity for H3R; negligible activity at H4R |
| Mechanism | Competitive antagonism of histamine binding; Inverse agonism of constitutive H3R activity |
Mechanistic Action: Signal Transduction Blockade
The efficacy of this compound stems from its ability to intercept the H3R-G
3.1 The Signaling Cascade
-
Ligand Binding: Histamine binds H3R, inducing a conformational change.
-
G-Protein Activation: H3R couples with G
i/o proteins. -
Kinase Activation:
-
PI3K/Akt Pathway: G
subunits or transactivation of RTKs activate PI3K, leading to Akt phosphorylation (p-Akt). p-Akt inhibits pro-apoptotic factors (e.g., Bad, Caspase-9). -
MAPK/ERK Pathway: Activation of Ras/Raf/MEK leads to ERK1/2 phosphorylation, driving transcriptional upregulation of cyclin D1 and cell cycle progression.
-
-
This compound Intervention: this compound binds the H3R orthosteric site, preventing G-protein coupling. This results in:
-
Dephosphorylation of Akt and ERK1/2.
-
Activation of Caspase-3 and Caspase-7.
-
Cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of irreversible apoptosis.
-
3.2 Visualization of Signaling Pathway
The following diagram illustrates the specific blockade points of this compound within the breast cancer cell signaling architecture.
Caption: this compound antagonizes H3R, reducing Akt/ERK phosphorylation and triggering Caspase-3/7 mediated apoptosis.[1][2][3][4][5][6]
Experimental Validation Protocols
To validate the efficacy of this compound in your specific experimental setup, follow these standardized protocols. These are designed to confirm both the phenotypic outcome (death) and the molecular mechanism (H3R blockade).
4.1 Cell Proliferation Assay (WST-8 / MTT)
Objective: Determine IC50 values for MCF7 and MDA-MB-231.
-
Seeding: Seed cells at
cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2. -
Treatment: Replace medium with serum-free medium containing this compound at serial dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate for 48 hours .
-
Development: Add 10 µL WST-8 (or MTT) reagent to each well. Incubate for 2-4 hours.
-
Measurement: Measure absorbance at 450 nm (WST-8) or 570 nm (MTT).
-
Analysis: Plot dose-response curves to calculate IC50. Target IC50: ~10 µM.
4.2 Caspase-3/7 Apoptosis Assay
Objective: Confirm that cell death is apoptotic and not necrotic.
-
Preparation: Seed cells in white-walled 96-well plates. Treat with this compound (10 µM and 20 µM) for 24-48 hours.
-
Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent (Promega) directly to the cells.
-
Lysis: Shake plate at 300-500 rpm for 30 seconds. Incubate at RT for 1 hour.
-
Detection: Measure luminescence using a plate reader.
-
Validation: Luminescence should increase 2-5 fold compared to control, indicating specific Caspase-3/7 activation.
4.3 Western Blotting for Signaling Verification
Objective: Validate the mechanism (downregulation of p-Akt/p-ERK).
-
Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: Resolve 20-30 µg protein on 10-12% SDS-PAGE.
-
Antibodies:
-
Primary: Anti-H3R, Anti-p-Akt (Ser473), Anti-p-ERK1/2, Anti-Cleaved Caspase-3.
-
Loading Control: Anti-
-actin or GAPDH.
-
-
Expected Result:
-
This compound Treated: Reduced band intensity for p-Akt and p-ERK; appearance of Cleaved Caspase-3 band (17/19 kDa).
-
Data Synthesis & Comparative Analysis
The following table summarizes the differential effects of this compound compared to standard H3R antagonists and agonists in breast cancer models.
| Compound | Role | Effect on MCF7 / MDA-MB-231 | Molecular Outcome |
| This compound | H3R Antagonist | Strong Inhibition (IC50 ~10µM) | Caspase 3/7 Activation , p-Akt |
| Clobenpropit | H3R Antagonist | Moderate Inhibition (IC50 ~50µM) | Weak Caspase Activation |
| (R)-(-)- | H3R Agonist | Promotes Proliferation | p-Akt |
| Histamine | Endogenous Ligand | Promotes Proliferation | Constitutive H3R activation |
5.1 Experimental Workflow Diagram
This workflow ensures rigorous validation of this compound activity.
Caption: Integrated workflow for validating this compound antiproliferative and apoptotic effects.
References
-
Tanaka, S., Sakaguchi, M., Yoneyama, H., Usami, Y., & Harusawa, S. (2016). Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines.[1][3][4][6] Biochemical and Biophysical Research Communications, 480(3), 479–485.[1][3][4][6] [Link]
-
Medina, V. A., & Rivera, E. S. (2010). Histamine receptors and cancer pharmacology. British Journal of Pharmacology, 161(4), 755–767. [Link]
-
Cricco, G. P., et al. (2008). Histamine regulates pancreatic carcinoma cell growth through H3 and H4 receptors. Inflammation Research, 57, S23-S24. [Link]
-
Lin, J. J., et al. (2015). Inhibition of histamine receptor 3 suppresses glioblastoma tumor growth, invasion, and epithelial-to-mesenchymal transition.[4] Oncotarget, 6(19), 17107. [Link]
Sources
- 1. Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oncology Reports [spandidos-publications.com]
- 6. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
OUP-186 CAS 1480830-24-7 molecular weight and structure
Structural Characterization & Pharmacological Profiling of a Selective Histamine H3 Receptor Antagonist
Executive Summary
OUP-186 (CAS 1480830-24-7) is a high-affinity, non-imidazole antagonist targeting the Histamine H3 Receptor (H3R) .[1][2] Unlike first-generation H3 ligands that relied on imidazole scaffolds—often leading to cytochrome P450 inhibition and poor blood-brain barrier (BBB) penetration—this compound utilizes an
Chemical Identity & Structural Analysis
The physicochemical profile of this compound is defined by its lipophilic chlorophenyl tail and the central isothiourea linker, which serves as a bioisostere for the guanidine moiety found in other H3 ligands.
Table 1: Physicochemical Specifications
| Parameter | Technical Specification |
| Common Name | This compound |
| CAS Registry Number | 1480830-24-7 |
| IUPAC Name | N-[4-(4-chlorophenyl)butyl]-N'-[(3-piperidin-1-yl)propyl]carbamimidothioate |
| Molecular Formula | |
| Molecular Weight | 367.98 g/mol |
| Solubility | DMSO (>10 mg/mL); Ethanol (Limited); Water (Insoluble) |
| Purity Standard | |
| Appearance | White to off-white solid |
Structural Logic
The molecule consists of three distinct pharmacophores:
-
Piperidine Head Group: Provides basicity for ionic interaction with the conserved Aspartic acid residue (Asp3.32) in the H3R transmembrane domain.
-
Isothiourea Linker: A rigid spacer that positions the head and tail groups while contributing to receptor affinity via hydrogen bonding.
-
Chlorophenyl Tail: A lipophilic moiety that occupies the hydrophobic pocket of the receptor, enhancing selectivity over H1, H2, and H4 subtypes.
Pharmacological Mechanism of Action (MoA)
This compound functions as a competitive antagonist (and potentially an inverse agonist) at the Gi/o-coupled H3 receptor.
Signal Transduction Pathway
Under basal conditions or agonist stimulation (histamine), H3R activation leads to the recruitment of
This compound Intervention:
-
Binding: this compound binds to the orthosteric site of H3R.
-
Blockade: It prevents the
-mediated inhibition of Adenylyl Cyclase. -
Downstream Effect (Oncology): In cancer models, H3R antagonism by this compound has been linked to the downregulation of the Androgen Receptor (AR) and induction of apoptosis via the Bax/Bcl-2 axis.
Visualization: H3R Antagonism & Apoptotic Signaling
The following diagram illustrates the pathway by which this compound disrupts H3R signaling to induce therapeutic effects in cancer cells.
Figure 1: Mechanism of this compound antagonism at the H3 Receptor, highlighting the blockade of Gi-mediated suppression and subsequent downstream apoptotic signaling in oncological models.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific validation steps.
Protocol A: Preparation of this compound Stock Solution
Rationale: this compound is hydrophobic. Improper solubilization leads to micro-precipitation, causing false negatives in cellular assays.
-
Weighing: Weigh 5 mg of this compound powder into a sterile, antistatic microcentrifuge tube.
-
Solvent Calculation: Calculate DMSO volume to achieve a 10 mM stock.
-
For 5 mg:
DMSO.
-
-
Dissolution: Add DMSO and vortex for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.
-
Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. If a pellet is visible, solubility is incomplete; add more DMSO or warm to 37°C.
Protocol B: Cell Proliferation Assay (Crystal Violet Method)
Context: Validating this compound efficacy in LNCaP (Prostate) or MCF-7 (Breast) cancer lines.
Workflow Diagram:
Figure 2: Step-by-step workflow for assessing this compound cytotoxicity using Crystal Violet staining.
Detailed Steps:
-
Seeding: Plate cells in 96-well plates. Include Solvent Control (0.1% DMSO) and Positive Control (e.g., Cisplatin or known H3R antagonist like Ciproxifan).
-
Treatment: Add this compound in a dose-response gradient (e.g., 10, 25, 50, 75, 100
).-
Critical Control: Ensure final DMSO concentration is <0.5% in all wells to avoid solvent toxicity.
-
-
Endpoint: After 48h, wash with PBS, fix with 4% PFA (15 min), and stain with 0.1% Crystal Violet (20 min).
-
Analysis: Solubilize stain with 10% acetic acid and read absorbance at 570 nm.
-
Validation: The Solvent Control wells must show 100% viability. If Solvent Control < 90% vs. Media Only, the assay is invalid due to DMSO toxicity or seeding error.
Synthesis & Manufacturing Considerations
The synthesis of this compound typically employs the Isothiocyanate Method , specifically using 2-Nitrophenylacetyl Isothiocyanate (NPAI) or 3-phenylpropanoyl isothiocyanate (PPI) as the thiocarbonyl source.
-
Key Reaction: Reaction of 4-(4-chlorophenyl)butylamine with the isothiocyanate reagent, followed by reaction with 3-(1-piperidinyl)propylamine.
-
Yield Optimization: The NPAI method is preferred over PPI as it offers higher overall yields (~74%) and cleaner purification profiles.
-
Quality Control: Final product must be verified by
-NMR and Mass Spectrometry (ESI-MS) to confirm the intact isothiourea core ( ) and absence of desulfurized byproducts.
References
-
Tanaka, S., et al. (2016).[3] "Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines."[2][4] Biochemical and Biophysical Research Communications, 480(3), 479–485.[4] Link[4]
-
Lin, J. J., et al. (2018).[3] "Inhibition of histamine receptor H3R suppresses prostate cancer growth, invasion and increases apoptosis via the AR pathway." Oncology Reports, 40, 1365-1374. Link
-
Harusawa, S., et al. (2015). "Efficient Synthesis of N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea (this compound) and Its Analogues Using 2-Nitrophenylacetyl Isothiocyanate." Synthesis, 47(09), e3-e3.[5] Link[5]
-
MedChemExpress. "this compound Product Datasheet." MCE. Link
-
BenchChem. "this compound Molecular Properties." BenchChem Database. Link
Sources
- 1. This compound 1480830-24-7 | MCE [medchemexpress.cn]
- 2. targetmol.cn [targetmol.cn]
- 3. Oncology Letters [spandidos-publications.com]
- 4. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Whitepaper: Therapeutic Potential of OUP-186 in H3R-Mediated Cancer Signaling
The following technical guide details the therapeutic profile, mechanism of action, and experimental validation of OUP-186 , a novel non-imidazole Histamine H3 Receptor (H3R) antagonist, specifically within the context of oncological signaling.
Executive Summary
This compound represents a significant class-switch in Histamine H3 Receptor (H3R) pharmacology, moving away from traditional imidazole-based ligands (e.g., clobenpropit, thioperamide) toward non-imidazole antagonists with superior selectivity and reduced CYP450 liability. While H3R has historically been a target for CNS disorders (narcolepsy, Alzheimer's), recent data confirms its upregulation in glioblastoma, breast cancer (BC), and non-small cell lung cancer (NSCLC).
This guide delineates the mechanistic utility of this compound in blocking H3R-mediated proliferative signaling (PI3K/Akt and MAPK/ERK axes) and provides a validated experimental framework for assessing its efficacy in preclinical oncology models.
Compound Profile: this compound
Unlike first-generation H3R ligands, this compound lacks the imidazole ring, a structural feature often associated with off-target binding to heme proteins (CYP enzymes) and poor blood-brain barrier (BBB) penetration properties.
| Feature | Specification | Clinical Relevance |
| Chemical Class | Non-imidazole H3R Antagonist | Reduced drug-drug interaction (DDI) potential; higher metabolic stability. |
| Target Selectivity | hH3R >>>> hH4R | Eliminates confounding immune modulation via H4R. |
| Binding Mode | Competitive Antagonist / Inverse Agonist | Blocks constitutive and histamine-induced receptor activity. |
| Primary Effect | Pro-Apoptotic / Anti-Proliferative | Induces Caspase-3/7 cleavage; arrests cell cycle. |
| Potency (IC50) | ~10 µM (Breast Cancer Models) | 5x more potent than clobenpropit (~50 µM) in cellular assays. |
Mechanistic Signaling Architecture
The therapeutic hypothesis of this compound relies on disrupting the "Histamine Loop" in the tumor microenvironment. Tumors often overexpress Histamine Decarboxylase (HDC), creating a high local concentration of histamine.
The H3R Oncogenic Feed-Forward Loop
-
Ligand Binding: Autocrine/Paracrine histamine binds H3R (G
i/o-coupled). -
Transactivation: While canonically G
i inhibits cAMP, in the oncogenic context, H3R subunits or transactivation mechanisms activate PI3K/Akt and RAS/RAF/MEK/ERK . -
Outcome: Increased protein synthesis (mTOR), survival (Bcl-2), and proliferation.
-
This compound Intervention: this compound binds the orthosteric pocket, preventing G-protein coupling. This collapses the PI3K/Akt phosphorylation cascade, leading to Caspase-3/7 activation and apoptosis.
Visualization: H3R Signaling & this compound Intervention
Figure 1: Mechanistic pathway showing Histamine-driven H3R proliferation and the blockade point of this compound, leading to pathway collapse and apoptosis.
Experimental Validation Protocols
To validate this compound efficacy in your specific cancer model, follow these self-validating protocols.
Protocol A: Differential Cytotoxicity & IC50 Determination
Objective: Establish the therapeutic window between cancer cells (e.g., MDA-MB-231, U87MG) and normal fibroblasts.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h adhesion.
-
Treatment:
-
Experimental Group: this compound (0.1, 1, 5, 10, 25, 50, 100 µM).
-
Positive Control: Clobenpropit (Standard H3R antagonist).
-
Agonist Challenge (Optional): Pre-treat with 100 µM (R)-(-)-
-methylhistamine to prove H3R specificity.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add WST-8 (CCK-8) or MTT reagent. Incubate 2h. Read Absorbance (450 nm).
-
Validation Check: If this compound IC50 > 100 µM in H3R-negative cells (e.g., specific knockout lines), the mechanism is confirmed as on-target.
Protocol B: Caspase-Dependent Apoptosis Assay
Objective: Confirm that cell death is apoptotic (programmed) rather than necrotic (toxic).
-
Preparation: Treat cells with this compound (at determined IC50) for 24h.
-
Lysis: Lyse cells using hypotonic buffer.
-
Substrate Addition: Add DEVD-aminoluciferin (Caspase 3/7 substrate).
-
Detection: Measure luminescence.
-
Causality Check: Co-treat with Z-VAD-FMK (Pan-caspase inhibitor). If this compound induced cell death is not reversed by Z-VAD-FMK, the mechanism is off-target toxicity.
Protocol C: Western Blotting for Signaling Collapse
Objective: Visualize the downregulation of survival pathways.
| Target Protein | Expected Change (this compound) | Mechanistic Implication |
| H3R | No Change / Slight Upregulation | Verifies receptor presence; upregulation may indicate compensatory feedback. |
| p-Akt (Ser473) | Decrease | Blockade of PI3K/Akt axis. |
| p-ERK1/2 | Decrease | Blockade of MAPK axis. |
| Cleaved Caspase-3 | Increase | Confirmation of apoptosis execution.[1] |
| Bax/Bcl-2 Ratio | Increase | Shift toward pro-apoptotic state. |
Experimental Workflow Diagram
This diagram illustrates the logical flow for validating this compound, ensuring rigorous "Go/No-Go" decision points.
Figure 2: Step-by-step validation workflow for this compound, incorporating specificity checks (Agonist Rescue) to ensure data integrity.
Preclinical Data Synthesis & Future Directions
Current literature indicates that this compound is superior to imidazole-based antagonists in breast cancer models.
-
Breast Cancer (ER+ and TNBC): this compound suppresses proliferation with an IC50 of ~10 µM, significantly lower than clobenpropit (~50 µM).[2] It effectively reverses the proliferative effects of exogenous histamine.
-
Glioblastoma (GBM): While direct this compound data in GBM is emerging, H3R inhibition in GBM is known to suppress invasion via the same PI3K/Akt/mTOR axis that this compound targets, suggesting high translational potential.
Translational Gap: The primary hurdle for this compound is in vivo pharmacokinetic (PK) profiling. While non-imidazoles generally have better PK than imidazoles, blood-brain barrier (BBB) permeability must be verified for CNS tumor applications (like GBM).
References
-
Tanaka, S., et al. (2016). "Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines."[2][3] Biochemical and Biophysical Research Communications.
-
Lauretta, P., et al. (2025).[4][5] "Histamine H3 receptor: an emerging target for cancer therapy?" Inflammation Research.
-
Paik, J.H., et al. (2020).[6] "Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells." Thoracic Cancer.
-
Cricco, G.P., et al. (2008). "Histamine regulates pancreatic carcinoma cell growth through H3 and H4 receptors." Inflammation Research.
Sources
- 1. Selective Therapeutic Potential of a H2O2-Inducible DNA Interstrand Cross-linker in Anaplastic Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oncology Reports [spandidos-publications.com]
- 4. Histamine H3 receptor: an emerging target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CTNI-49. RHENIUM-(RE-186)-OBISBEMEDA [RE-186-NANOLIPOSOME] (186RNL) PHASE 2 FOR RECURRENT GLIOBLASTOMA (RGBM) VIA CONVECTION ENHANCE DELIVERY [CED] - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Treating Breast Cancer Cell Lines with OUP-186
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro treatment of breast cancer cell lines with OUP-186, a potent and selective histamine H3 receptor (H3R) antagonist. This document outlines the scientific rationale, detailed experimental protocols, and data analysis techniques to effectively evaluate the anti-proliferative and pro-apoptotic effects of this compound.
Introduction: The Therapeutic Potential of this compound in Breast Cancer
Breast cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. Emerging evidence suggests the involvement of the histaminergic system in cancer cell proliferation. This compound has been identified as a non-imidazole H3R antagonist that demonstrates potent anti-proliferative effects and induces caspase-dependent apoptosis in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells.[1] This makes this compound a compelling compound for investigation in breast cancer research. These protocols are designed to provide a robust framework for studying the efficacy of this compound in a laboratory setting.
Experimental Design and Workflow
A well-structured experimental workflow is critical for obtaining reliable and reproducible data. The following diagram illustrates the key stages of treating breast cancer cell lines with this compound and subsequent analysis.
Caption: Experimental workflow for this compound treatment of breast cancer cells.
Part 1: Cell Line Selection and Maintenance
The choice of cell line is fundamental to the relevance of the study. It is recommended to use well-characterized breast cancer cell lines representing different subtypes.
| Cell Line | Subtype | Key Characteristics | Recommended Culture Medium |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | Estrogen-responsive, expresses WNT7B oncogene.[2] | Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 0.01 mg/mL human insulin.[3][4] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Highly invasive, expresses epidermal growth factor (EGF).[5] | Leibovitz's L-15 Medium + 10% FBS (for CO2-independent incubator) or DMEM + 10% FBS.[5][6][7][8] |
| SK-BR-3 | HER2-Positive (ER-, PR-, HER2+) | Overexpresses the HER2/c-erb-2 gene.[9] | McCoy's 5A Medium + 10% FBS or DMEM + 10% FBS.[10][11] |
General Cell Culture Protocol
-
Thawing Cryopreserved Cells:
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
-
Incubate at 37°C with 5% CO2 (except for MDA-MB-231 in L-15 medium, which requires a non-CO2 incubator).[6][8]
-
Subculturing (Passaging):
-
Aspirate the culture medium and wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add an appropriate volume of pre-warmed 0.25% Trypsin-EDTA solution to cover the cell layer and incubate for 3-5 minutes at 37°C.[4][6]
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete growth medium. Recommended split ratios are 1:3 to 1:6 for MCF-7 and 1:2 to 1:4 for SK-BR-3.[11][13] For MDA-MB-231, a ratio of 1:2 to 1:4 is appropriate.[5]
Part 2: this compound Treatment Protocol
This section details the preparation of this compound and the treatment of breast cancer cell lines.
Preparation of this compound Stock Solution
-
Rationale: A concentrated stock solution allows for accurate and consistent dosing in experiments while minimizing the volume of solvent added to the cell culture, which could have cytotoxic effects. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro studies.
-
Dissolve this compound in sterile DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Seeding for Treatment
-
Rationale: Proper cell seeding density is crucial for ensuring that cells are in the logarithmic growth phase during treatment, leading to more consistent and reproducible results.
-
Harvest cells as described in the subculturing protocol.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the viable cell concentration.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C to allow the cells to attach and resume logarithmic growth.
This compound Treatment
-
Rationale: A dose-response experiment is essential to determine the concentration at which this compound exerts its biological effects. The known IC50 of approximately 10 µM for this compound at 48 hours serves as a central point for the concentration range.[1]
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and an untreated control.
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C. A 48-hour time point is recommended based on published data.[1]
Part 3: Post-Treatment Analysis
Following treatment with this compound, it is essential to assess its effects on cell proliferation and apoptosis.
Cell Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase-3/7 Activity Assay)
-
Principle: this compound has been shown to induce caspase-dependent apoptosis.[1] Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway. Commercially available kits provide a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7, producing a measurable signal.
-
Follow the manufacturer's instructions for the chosen caspase-3/7 activity assay kit.
-
Typically, this involves adding a reagent containing the caspase substrate directly to the cells in the 96-well plate.
-
Incubate for the recommended time at room temperature.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Normalize the caspase activity to the number of viable cells or express it as a fold change relative to the vehicle control.
Data Analysis and Interpretation
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in breast cancer cells.
Caption: Proposed mechanism of this compound action in breast cancer cells.
Quantitative Data Summary
| Assay | Endpoint | Data Representation |
| MTT Assay | Cell Viability (%) | Dose-response curve, IC50 value |
| Caspase-3/7 Assay | Fold Change in Activity | Bar graph comparing treated vs. control |
References
- Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed.
- MCF-7 Cell Culture - ENCODE.
- MDA-MB-231 Cell Culture Protocol - UCSC Genome Browser.
- Transfecting Plasmid DNA Into SK-BR-3 Cells Using Lipofectamine 3000 Reagent.
- SK-BR-3 [SKBR3] - HTB-30 - ATCC.
- How can I cultivate MDA-MB-231 cell line? - ResearchGate.
- MCF-7 Culture Protocol.
- What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? | ResearchGate.
- How to culture MCF7 cells? - ResearchGate.
- MDA-MB-231 Cell Line - Elabscience.
- MCF7 - HTB-22 - ATCC.
- MDA-MB-231 - HTB-26 - ATCC.
- Protocol – Version 1.0 | AXOL Bioscience.
- How to Handle Floating SK-BR-3 Cells? - Procell.
- SK-BR-3 Cell Line - Creative Biogene.
- Does anyone have some suggestions for growing SKBr3 cells? - ResearchGate.
Sources
- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. mcf7.com [mcf7.com]
- 4. researchgate.net [researchgate.net]
- 5. elabscience.com [elabscience.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. How to Handle Floating SK-BR-3 Cells? [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. SK-BR-3 Cell Line - Creative Biogene [creative-biogene.com]
- 12. atcc.org [atcc.org]
- 13. encodeproject.org [encodeproject.org]
Preparing OUP-186 Stock Solutions in DMSO for In Vitro Studies: A Detailed Guide
Introduction: The Critical Importance of Proper Stock Solution Preparation
The reproducibility and reliability of in vitro experimental data are fundamentally reliant on the precise and accurate preparation of test compounds. OUP-186, a potent and selective non-imidazole histamine H₃ receptor (H₃R) antagonist, has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines, making it a compound of high interest in oncological research.[1] This application note provides a comprehensive, field-proven protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), designed to ensure compound integrity, maximize solubility, and minimize solvent-induced artifacts in downstream cellular assays.
The causality behind each step is explained to provide researchers with a robust framework for their experimental design. Adherence to these guidelines is critical for obtaining consistent and meaningful results in studies investigating the biological activity of this compound.
Physicochemical Properties of this compound and DMSO
A thorough understanding of the physicochemical properties of both the solute (this compound) and the solvent (DMSO) is paramount for the successful preparation of a stable, high-concentration stock solution. These properties dictate the optimal handling, storage, and use of the compound in experimental settings.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Weight | 367.98 g/mol | 78.13 g/mol [2] |
| CAS Number | 1480830-24-7 | 67-68-5[2] |
| Appearance | Solid (assumed) | Clear, colorless liquid |
| Solubility | Soluble in DMSO | Miscible with water and most organic solvents[3] |
| Purity | ≥98% (recommended) | ≥99.7% (cell culture grade) |
Mechanism of Action: this compound as a Pro-Apoptotic Agent
This compound exerts its anti-cancer effects by acting as an antagonist at the histamine H₃ receptor. The H₃R is a G protein-coupled receptor (GPCR) that, upon activation, can initiate signaling cascades that promote cell survival and proliferation. By blocking the activity of this receptor, this compound triggers a caspase-dependent apoptotic pathway, leading to programmed cell death in cancer cells.[1] Specifically, studies have shown that this compound induces the activation of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic cascade.[1]
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro studies and allows for a wide range of working concentrations to be prepared while keeping the final DMSO concentration in the cell culture medium below cytotoxic levels (typically ≤ 0.1% to 0.5%).[4]
Materials and Equipment:
-
This compound powder (≥98% purity)
-
Anhydrous, cell culture-grade DMSO (≥99.7% purity)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves
Step-by-Step Methodology:
-
Pre-dissolution Preparations:
-
Ensure all materials that will come into contact with this compound and DMSO are sterile to prevent contamination of cell cultures.
-
Work in a clean, designated area, such as a laminar flow hood, to maintain sterility.
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect compound stability and solubility.
-
-
Calculating the Required Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 367.98 g/mol x 0.001 L x 1000 mg/g
-
Mass (mg) = 3.68 mg
-
-
-
Weighing this compound:
-
Tare the analytical balance with the sterile weighing vessel (e.g., the amber glass vial or microcentrifuge tube).
-
Carefully weigh out the calculated mass of this compound (e.g., 3.68 mg) and record the exact weight.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous, cell culture-grade DMSO to the vessel containing the weighed this compound. For the example above, this would be 1 mL.
-
Securely cap the vial or tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter. If present, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in the dissolution of poorly soluble compounds, but the temperature stability of this compound should be considered.
-
-
Storage and Handling of the Stock Solution:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes. This minimizes freeze-thaw cycles, which can lead to compound degradation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[4]
-
Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Caption: Workflow for preparing this compound stock solution in DMSO.
Best Practices and Troubleshooting
-
Solvent Purity: Always use anhydrous, cell culture-grade DMSO. Water content in DMSO can promote compound precipitation and degradation.
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[4]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium as your treated samples. This allows for the differentiation of compound-specific effects from solvent effects.
-
Precipitation Upon Dilution: If the compound precipitates when diluted into aqueous media, try a stepwise dilution approach.[4] First, make an intermediate dilution in a co-solvent or a small volume of the final medium before adding it to the bulk of the culture medium.
-
Light Sensitivity: While not explicitly stated for this compound, many small molecules are light-sensitive. Using amber vials and minimizing exposure to light is a good general practice.[5]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation of this compound stock solutions in DMSO for in vitro studies. By understanding the physicochemical properties of this compound, its mechanism of action, and adhering to best practices in solution preparation, researchers can ensure the quality and reliability of their experimental data, ultimately contributing to a deeper understanding of the therapeutic potential of this promising H₃R antagonist.
References
-
Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines. PubMed. Available at: [Link].
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link].
-
Inhibition of histamine receptor H3R suppresses prostate cancer growth, invasion and increases apoptosis via the AR pathway. National Institutes of Health. Available at: [Link].
-
Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis. PMC. Available at: [Link].
-
Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link].
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link].
-
How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). ResearchGate. Available at: [Link].
-
The molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation. eLife. Available at: [Link].
-
Ácido bórico. Wikipedia. Available at: [Link].
-
Prediction of physicochemical properties. PubMed. Available at: [Link].
-
Dimethyl Sulfoxide. MP Biomedicals. Available at: [Link].
-
Absolute zero. Wikipedia. Available at: [Link].
-
Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT. PMC. Available at: [Link].
-
Caspase-7 and-3 have distinct functions during apoptosis. ResearchGate. Available at: [Link].
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link].
-
What are caspases 3 and 7 doing upstream of the mitochondria?. Keio University. Available at: [Link].
-
Antagonism of histamine H3 receptor promotes angiogenesis following focal cerebral ischemia. PMC. Available at: [Link].
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link].
-
Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. MDPI. Available at: [Link].
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed. Available at: [Link].
-
Discrete mathematics. Wikipedia. Available at: [Link].
Sources
Application Note: Optimization of OUP-186 Concentration for Caspase-3/7 Activation Assays
Abstract & Introduction
OUP-186 is a potent, non-imidazole Histamine H3 Receptor (H3R) antagonist with a unique pharmacological profile.[1] Unlike classical H3R antagonists (e.g., clobenpropit) which primarily modulate neurotransmitter release, this compound has been identified as a significant inducer of caspase-dependent apoptosis , particularly in breast cancer models such as MCF-7 (ER+) and MDA-MB-231 (TNBC) [1].
While the antiproliferative IC50 of this compound is established at approximately 10 µM (48-hour exposure) [1], the kinetics of Caspase-3/7 activation are distinct from endpoint viability. Using a static concentration based solely on proliferation data may miss the peak enzymatic window of caspase activity, leading to false negatives or underestimated potency.
This guide details the protocol to empirically determine the optimal this compound concentration for maximal Caspase-3/7 signal, ensuring robust Z' factors and reproducible mechanistic data.
Mechanism of Action & Rationale
This compound functions as an H3R antagonist.[1][2][3][4][5][6][7][8] In cancer cells expressing H3R, histamine signaling often promotes survival and proliferation via cAMP and MAPK pathways. By blocking H3R, this compound disrupts these survival signals, leading to the cleavage of pro-caspase-3 and pro-caspase-7 into their active forms. These executioner caspases cleave downstream substrates (e.g., PARP), resulting in apoptosis.[7]
Pathway Visualization
The following diagram illustrates the hypothesized signaling cascade triggered by this compound.
Figure 1: Proposed mechanism of this compound induced apoptosis via H3R blockade and subsequent Caspase-3/7 activation.[1]
Experimental Design Strategy
To determine the optimal concentration, we must distinguish between Cytotoxicity (IC50) and Enzymatic Activation (EC50) . Caspase activation is a transient event; too high a concentration may cause rapid necrosis (bypassing apoptosis), while too low will fail to trigger the threshold.
Recommended Titration Range
Based on the literature IC50 of ~10 µM [1], the titration curve should span 0.1 µM to 100 µM .
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | This compound is a lipophilic organic compound. |
| Stock Conc. | 10 mM or 20 mM | Allows <0.5% v/v final DMSO concentration. |
| Test Range | 0, 1, 3, 10, 30, 60, 100 µM | Covers the active range centered on 10 µM. |
| Time Points | 24h and 48h | 24h captures early activation; 48h aligns with phenotypic death. |
| Cell Density | 5,000 - 10,000 cells/well | Critical: Over-confluence suppresses drug uptake; under-confluence increases noise. |
Detailed Protocol: Dose-Response Optimization
Materials Required[2][4][5][7][8][9][10][11][12][13][14]
-
Compound: this compound (Verify purity >95%).
-
Assay Reagent: Luminescent Caspase-3/7 Glo-type reagent (containing DEVD-aminoluciferin substrate).
-
Control: Staurosporine (1 µM) as a positive control for apoptosis.
Workflow Diagram
Figure 2: Step-by-step workflow for determining optimal this compound concentration.
Step-by-Step Methodology
Phase 1: Preparation
-
Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM master stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Harvest cells (e.g., MDA-MB-231) during the log-growth phase.
-
Seed 8,000 cells/well in 100 µL of complete media into a white-walled 96-well plate.
-
Note: White walls reflect luminescence for higher sensitivity; clear bottoms allow visual inspection.
-
Incubate overnight (16-24h) to allow attachment.
-
Phase 2: Treatment (Titration)
-
Dilution Plate: Prepare a 2x intermediate dilution series in complete media to ensure the final DMSO concentration remains constant (e.g., 0.5%) across all wells.
-
Concentrations (2x): 200, 120, 60, 20, 6, 2, 0 µM.
-
-
Addition: Remove culture media carefully (or add 100 µL of 2x drug to 100 µL existing media).
-
Final Concentrations: 100, 60, 30, 10, 3, 1, 0 (Vehicle) µM.
-
-
Positive Control: Add Staurosporine (1 µM) to 3 wells.
-
Blank: Add media + vehicle to wells without cells (Background subtraction).
-
Incubation: Incubate for 24 hours and 48 hours in parallel plates.
Phase 3: Detection & Analysis
-
Equilibration: Bring the Caspase-3/7 assay reagent and the assay plates to room temperature (22-25°C) before use. Cold reagents slow the enzymatic reaction.
-
Lysis/Reaction: Add a volume of Caspase reagent equal to the culture volume (e.g., 100 µL reagent to 100 µL media).
-
Mixing: Orbitally shake the plate at 300-500 rpm for 30 seconds.
-
Incubation: Incubate at room temperature for 30-60 minutes in the dark.
-
Measurement: Read Luminescence (RLU) on a plate reader. Integration time: 0.5 - 1.0 seconds.
Expected Results & Interpretation
Data Normalization
Calculate the Fold Induction for each concentration:
Anticipated Profile[8]
-
0 - 3 µM: Minimal activation (Baseline).
-
10 µM: Significant increase in Caspase-3/7 activity (correlating with the IC50).[1]
-
30 - 60 µM: Peak signal. This is often the Optimal Concentration for mechanistic assays where signal-to-noise ratio is paramount.
-
>60 µM: Signal may plateau or decrease if rapid necrosis occurs (cell lysis leaks caspase before reagent addition) or if the compound precipitates.
Troubleshooting Table
| Observation | Possible Cause | Solution |
| High Background in Vehicle | Cell stress or over-confluence | Reduce seeding density; check incubator CO2/Humidity. |
| No Signal at 10 µM | Delayed apoptosis | Extend incubation to 48h or 72h. |
| Signal Drop at High Conc. | Secondary Necrosis | The cells died hours ago. Assay earlier (e.g., 12h or 18h). |
| Precipitation | Solubility limit reached | Check 100 µM wells under microscope. Do not exceed solubility limit. |
References
-
Tanaka, S., et al. (2016).[5][8] Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines.[1][4][5][6][7] Biochemical and Biophysical Research Communications, 480(3), 479–485.[6][7]
-
MedChemExpress. (n.d.). This compound Product Information and Chemical Structure.
-
CONICET. (2024). Therapeutic potential of LINS01 histamine H3 receptor antagonists as antineoplastic agents. Comparison to this compound data.
Sources
- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Jagiellonian University Repository [ruj.uj.edu.pl]
- 5. repositorio.uca.edu.ar [repositorio.uca.edu.ar]
- 6. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oncology Letters [spandidos-publications.com]
methods for detecting apoptosis induced by OUP-186 in tumor cells
Application Note: Elucidating the Apoptotic Mechanism of the Novel H3R Antagonist OUP-186 in Tumor Models
Executive Summary & Scientific Rationale
The histamine H3 receptor (H3R), traditionally studied in the central nervous system, has emerged as a critical oncoprotein in various malignancies, including breast cancer (MDA-MB-231, MCF-7), non-small cell lung cancer (NSCLC), and glioblastoma.[1] High H3R expression correlates with enhanced proliferation and metastatic potential.[1] This compound is a potent, non-imidazole, species-selective H3R antagonist that has demonstrated significant efficacy in suppressing tumor growth by inducing caspase-dependent apoptosis .[1][2]
Unlike standard chemotherapeutics that cause indiscriminate cytotoxicity, this compound targets the H3R-mediated signaling axis.[1] This guide details the methodological framework for detecting this compound-induced apoptosis, differentiating it from necrosis, and validating its mechanism via the H3R/Akt/MAPK axis.[1]
Mechanistic Pathway & Intervention Strategy
This compound functions by blocking the binding of endogenous histamine to H3R, thereby inhibiting the downstream phosphorylation of survival kinases (Akt, ERK) and triggering the intrinsic apoptotic cascade.[1]
Figure 1: Signal transduction pathway of H3R in tumor cells and the apoptotic intervention point of this compound.[1]
Experimental Protocols
Protocol A: Validation of H3R-Specific Cytotoxicity
Before confirming apoptosis, it is crucial to distinguish off-target toxicity from H3R-mediated growth suppression.[1]
-
Cell Models: MDA-MB-231 (ER-), MCF-7 (ER+), or NSCLC lines (A549).[1]
-
Reagents: this compound (1–50 µM), (R)-(-)-α-methylhistamine (H3R Agonist).[1][2]
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow 24h attachment. -
Treatment Groups:
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: CCK-8 or MTT assay.
Protocol B: Quantitative Apoptosis Detection (Annexin V/PI)
This is the gold standard for differentiating early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).[1]
Reagents: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).[1]
-
Treatment: Treat cells with this compound (at established IC50 and 2xIC50) for 24h and 48h.[1]
-
Harvesting:
-
Staining:
-
Flow Cytometry Acquisition:
-
Collect 10,000 events.
-
Gating Strategy: Exclude debris (FSC/SSC)
Plot FITC vs. PI. -
Expectation: this compound treatment should show a time-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis).[1]
-
Protocol C: Caspase-3/7 Activity Confirmation
To confirm the mechanism is programmed cell death and not necrotic lysis.
-
Lysis: Lyse treated cells using Cell Lysis Buffer (25 mM HEPES, 5 mM MgCl2, 1 mM EGTA, 0.1% Triton X-100).
-
Substrate Addition: Add DEVD-pNA (chromogenic substrate) or DEVD-AMC (fluorogenic substrate).[1]
-
Incubation: 2–4 hours at 37°C.
-
Measurement:
Data Analysis & Interpretation
The following table summarizes expected outcomes for this compound compared to a standard cytotoxic agent (e.g., Doxorubicin) and a negative control.
| Assay Endpoint | Vehicle Control | This compound (10-25 µM) | This compound + H3R Agonist | Interpretation |
| Viability (CCK-8) | 100% | < 50% | ~70-80% | Toxicity is H3R-mediated.[1] |
| Annexin V+/PI- | < 5% | > 25% | Reduced | Induction of early apoptosis.[1] |
| Caspase 3/7 Activity | Baseline | High Fold-Change | Reduced | Caspase-dependent mechanism.[1][2] |
| p-Akt / p-ERK | High (Constitutive) | Decreased | Restored | Inhibition of survival signaling.[1] |
Troubleshooting & Optimization
-
Species Selectivity: this compound is highly selective for human H3R.[1][2][3][4] Do not use murine cell lines (e.g., 4T1) for efficacy studies, as this compound binding affinity for rat/mouse H3R is significantly lower due to an Ala122/Val122 mutation in the receptor pocket.[1]
-
Solubility: this compound is hydrophobic.[1] Dissolve in DMSO to create a stock (e.g., 10 mM) and ensure final DMSO concentration in culture is < 0.1% to avoid solvent cytotoxicity.[1]
-
Receptor Expression: Verify H3R expression in your tumor line via Western Blot or qPCR before testing.[1] MDA-MB-231 and MCF-7 are validated positive controls.[1]
Workflow Diagram
Figure 2: Experimental workflow for validating this compound induced apoptosis.
References
-
Tanaka, S., Sakaguchi, M., Yoneyama, H., Usami, Y., & Harusawa, S. (2016). Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines.[1][5][6][7] Biochemical and Biophysical Research Communications, 480(3), 479–485.[1][6][7]
-
Medina, V. A., & Rivera, E. S. (2010). Histamine receptors and cancer pharmacology.[1] British Journal of Pharmacology, 161(4), 755–767.[1]
-
[1]
-
-
Paik, J. (2020). Pitolisant: A Review in Narcolepsy with or without Cataplexy.[1] Drugs, 80, 1227–1236.[1] (Provides context on H3R antagonist pharmacology).
-
[1]
-
Sources
- 1. Targeted therapy with histamine antagonists - New challenges to fight with breast cancer | Journal of Education, Health and Sport [apcz.umk.pl]
- 2. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Oncology Letters [spandidos-publications.com]
- 6. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
dose-response curve generation for OUP-186 IC50 determination
Application Note: Precision Dose-Response Curve Generation for OUP-186 IC₅₀ Determination
Executive Summary & Scientific Context
This compound (N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea) is a potent, non-imidazole Histamine H3 Receptor (H3R) antagonist.[1] Unlike classic H3R ligands, this compound exhibits a unique dual-profile:
-
High-Affinity H3R Antagonism: pIC₅₀ = 8.2 (~6 nM) against human H3R.
-
Antineoplastic Activity: Micromolar IC₅₀ (~10 µM) against breast cancer cell lines (e.g., MDA-MB-231, MCF-7), inducing caspase-dependent apoptosis.[2]
Critical Experimental Distinction: This protocol focuses on the Phenotypic Cellular Proliferation IC₅₀ (micromolar range). If your objective is H3R target engagement (nanomolar range), the concentration gradients described below must be shifted down by 3 orders of magnitude.
Objective: To generate a robust, reproducible 10-point dose-response curve for this compound to determine the half-maximal inhibitory concentration (IC₅₀) with a Z-factor > 0.5.
Experimental Design & Causality
Solvent & Compound Handling[1]
-
Solubility: this compound is a lipophilic isothiourea derivative. It requires Dimethyl Sulfoxide (DMSO) for solubilization.
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
-
Why? Higher concentrations (e.g., 100 mM) may precipitate upon freeze-thaw cycles due to the isothiourea moiety.
-
-
DMSO Tolerance: Ensure the final assay DMSO concentration (v/v) remains ≤ 0.5% .
-
Why? MDA-MB-231 cells are sensitive to DMSO > 1%, which causes non-specific cytotoxicity that skews the upper asymptote of the curve.
-
The Dilution Logic (Logarithmic Spacing)
To capture the this compound proliferation IC₅₀ (~10 µM), the curve must span from 100 µM (Max) to ~5 nM (Min) . A standard 1:3 serial dilution is superior to 1:2 or 1:10.
-
1:2 Dilution: Requires too many points to cover the range.
-
1:10 Dilution: Risks missing the "shoulder" of the Hill slope, resulting in a poor fit.
-
1:3 Dilution: Optimal coverage of the 4-log dynamic range required.
Assay Selection
-
Recommended: Resazurin Reduction (e.g., CellTiter-Blue) or ATP Quantitation (e.g., CellTiter-Glo).
-
Why? this compound induces apoptosis (caspase-3/7 activation).[2][3] Metabolic assays (ATP/Resazurin) are more sensitive to this mechanism than membrane integrity dyes (Trypan Blue).
Detailed Protocol: Cellular IC₅₀ Determination
Phase 1: Plate Map & Serial Dilution
Materials:
-
This compound Powder (Store at -20°C, desiccated).
-
Anhydrous DMSO.
-
96-well clear bottom (for colorimetric) or solid white (for luminescent) plates.
Step-by-Step:
-
Master Stock Prep: Dissolve this compound in DMSO to 20 mM . Vortex for 30s.
-
Intermediate Plate (Compound Source):
-
Dispense 60 µL DMSO into columns 3–11 of a V-bottom polypropylene plate.
-
Dispense 90 µL of 20 mM this compound into Column 2.
-
Serial Dilution: Transfer 30 µL from Col 2 to Col 3. Mix 10x. Repeat through Col 11.
-
Result: A 1:3 dilution series ranging from 20 mM down to ~1 µM (in 100% DMSO).
-
-
Working Solution (Media Dilution):
-
Transfer 2 µL from the Intermediate Plate to a deep-well block containing 198 µL of Culture Media (1:100 dilution).
-
Result: 2x Assay Concentration (200 µM down to 0.01 µM) at 1% DMSO.
-
Phase 2: Cell Seeding & Treatment
-
Seeding: Harvest MDA-MB-231 cells. Dilute to 50,000 cells/mL .
-
Dispense: Add 50 µL/well to the assay plate (2,500 cells/well).
-
Edge Effect Mitigation: Fill outer perimeter wells (Row A, H; Col 1, 12) with 100 µL PBS only. Do not use for data.
-
-
Incubation: Incubate 24h at 37°C/5% CO₂ to allow attachment.
-
Treatment: Add 50 µL of the Working Solution (from Phase 1, Step 3) to the assay plate.
-
Final Conditions: 100 µL total volume. Top concentration 100 µM .[2] Final DMSO 0.5% .
-
-
Duration: Incubate for 48 hours (this compound mechanism is time-dependent).
Phase 3: Readout & Analysis
-
Reagent Addition: Add detection reagent (e.g., 20 µL CellTiter-Blue).
-
Incubation: 1–4 hours (monitor signal-to-noise).
-
Detection: Read Fluorescence (560Ex/590Em).
Visualization of Workflows
Figure 1: Serial Dilution & Assay Logic
Caption: Workflow for this compound phenotypic IC50 determination, ensuring consistent DMSO concentrations.
Figure 2: Data Analysis & Curve Fitting Logic
Caption: The 4-Parameter Logistic (4PL) regression pipeline required for accurate IC50 calculation.
Data Analysis & Interpretation
The 4-Parameter Logistic (4PL) Model
Do not use linear regression. Biological dose-response curves are sigmoidal. Use the following equation:
-
X: Log of this compound concentration.
-
Y: Normalized Response (% Viability).
-
Top: Constrain to 100% (DMSO control) if data is noisy; otherwise, let float.
-
Bottom: Constrain to 0% (Positive Kill Control, e.g., Staurosporine) or let float.
Acceptance Criteria (Self-Validation)
For the assay to be valid, it must meet these metrics:
| Metric | Target Value | Troubleshooting |
| Z-Factor | > 0.5 | If < 0.5, reduce pipetting error or increase cell seeding density. |
| Hill Slope | -0.5 to -1.5 | If slope is too steep (<-2.0), check for compound precipitation. |
| R² | > 0.95 | If low, check for outliers in the transition phase of the curve. |
| IC₅₀ Shift | < 3x | Compare to reference (Clobenpropit IC₅₀ ~50 µM in MCF-7). |
Troubleshooting this compound Specifics
-
"My IC₅₀ is in the nanomolar range."
-
Diagnosis: You are likely measuring H3R binding , not cell proliferation.
-
Correction: For proliferation, this compound requires micromolar concentrations (1–50 µM) to trigger caspase cascades.
-
-
"The curve bottoms out at 40% viability."
-
Diagnosis: Solubility limit reached. This compound may precipitate above 100 µM in media.
-
Correction: Check the well for crystal formation under a microscope. Do not include precipitated wells in the curve fit.
-
-
"Rat cells show no response."
References
-
Tanaka, S., et al. (2016).[2][4] "Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines."[2][3][5][6][7] Biochemical and Biophysical Research Communications, 480(3), 479-485.[2][6][7]
-
Yoneyama, H., et al. (2015). "Efficient Synthesis of N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea (this compound) and Its Analogues." Synthesis, 47(09), 1291-1302.
-
NCBI Assay Guidance Manual. "In Vitro Cell Viability Assays." Bethesda (MD): National Library of Medicine (US).
-
MedChemExpress. "this compound Product Datasheet & Biological Activity."
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Synthetic Reactions Using Hetero-Heavy Atoms and Their Application to Synthesis of Biofunctional Molecules [jstage.jst.go.jp]
- 4. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
troubleshooting OUP-186 precipitation in aqueous buffers
Welcome to the technical support center for OUP-186. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the precipitation of this compound in aqueous buffers. As a novel compound with unique physicochemical properties, this compound requires careful handling to ensure experimental accuracy and reproducibility. This document provides in-depth, field-proven insights and protocols to help you navigate these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound handling.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my PBS buffer. Why is this happening?
This is a classic case of "solvent shock" or "anti-solvent precipitation."[1] this compound is highly soluble in an organic solvent like DMSO, but its solubility in a predominantly aqueous environment like Phosphate-Buffered Saline (PBS) is significantly lower. When the concentrated DMSO stock is rapidly diluted into the buffer, the DMSO disperses, and the local concentration of this compound momentarily exceeds its aqueous solubility limit, causing it to crash out of solution.[2]
Q2: I noticed precipitation in my PBS buffer, but not in HEPES. Is PBS the problem?
Yes, this is a known issue for certain classes of compounds. PBS contains phosphate ions, which can form insoluble salts with compounds that have specific functional groups, particularly acidic ones.[3] The neutral pH of PBS (typically 7.4) can deprotonate acidic moieties on this compound, making it susceptible to salt formation and precipitation.[3] Zwitterionic buffers like HEPES or MOPS lack these phosphate ions and are often a better choice.
Q3: Can I gently heat my solution to redissolve the this compound precipitate?
While gently warming the solution can increase the solubility of most solid compounds, it should be done with extreme caution.[4][5] This approach has two primary risks:
-
Thermal Degradation: this compound's stability at elevated temperatures in your specific buffer is likely unknown. Heating could degrade the compound, compromising your experiment.
-
Supersaturation: You may create a temporary supersaturated solution. The compound may appear dissolved at 37°C but can precipitate out again upon cooling to room temperature or during a long incubation, leading to inconsistent results.[6] A preliminary thermal stability test is recommended if this route is pursued.
Q4: My DMSO stock solution of this compound looks cloudy after a few freeze-thaw cycles. What should I do?
Precipitation in high-concentration DMSO stocks can occur, especially after multiple freeze-thaw cycles.[7][8] This is often exacerbated by the absorption of atmospheric water into the DMSO, which reduces its solvating power.[6] It is critical not to use a cloudy or precipitated stock solution, as the actual concentration will be lower than intended, leading to inaccurate data.[7][8] The best practice is to prepare fresh stock or, if possible, gently warm and vortex the solution to attempt redissolution. If it does not fully redissolve, the stock should be discarded. To prevent this, aliquot your main stock solution into smaller, single-use volumes.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving this compound precipitation at different experimental stages.
Scenario A: Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer
This is the most common precipitation issue encountered. The workflow below will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for this compound precipitation.
-
Verify and Lower Concentration: The most direct cause of precipitation is exceeding the compound's solubility limit.[9] Many novel compounds have a kinetic solubility in aqueous buffers of <10 µM.
-
Expertise: "Kinetic solubility" refers to the concentration at which a pre-dissolved compound (from DMSO) precipitates when added to a buffer, which is distinct from "thermodynamic solubility" (dissolving solid compound directly in buffer).[10][11] For screening assays, the kinetic value is more relevant.
-
Action: Perform a kinetic solubility assessment (see Protocol 1 ) to find the maximum workable concentration in your specific assay medium. If your target concentration is too high, the experimental design may need to be adjusted.
-
-
Change Buffer System: As noted in the FAQ, buffer composition is critical.
-
Expertise: The ionization state of a compound, governed by its pKa and the solution's pH, dramatically affects its solubility.[12][13] Weakly acidic drugs are more soluble in basic solutions, while weakly basic drugs are more soluble in acidic solutions.[13][14] Furthermore, specific ions can cause issues.
-
Action: If using PBS, switch to a zwitterionic buffer like HEPES or a simple TRIS buffer.[15] These are less likely to form insoluble salts.
-
-
Optimize Buffer pH:
-
Expertise: The solubility of this compound is likely pH-dependent.[16][17] A small shift in pH can significantly alter the charge state of the molecule, impacting its interaction with water and other buffer components.
-
Action: Test the solubility of this compound in your chosen buffer system at a range of pH values (e.g., 6.8, 7.4, and 8.0) to identify an optimal range where it remains soluble without affecting your biological system.
-
-
Incorporate Solubilizing Excipients (Advanced): If the above steps are insufficient or if a high final concentration is non-negotiable, solubilizing agents can be used.
-
Expertise: These agents work by creating a more favorable micro-environment for the drug molecule. Surfactants form micelles that encapsulate the compound, while cyclodextrins have a hydrophobic core that can host the drug molecule, increasing its apparent solubility.[18]
-
Action:
-
Trustworthiness: Crucially, you must run controls with the excipient alone to ensure it does not interfere with your assay or exhibit cellular toxicity at the concentration used.
-
Section 3: Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment
This protocol uses nephelometry (light scattering) to rapidly determine the precipitation point of this compound.[11]
Objective: To determine the maximum concentration at which this compound remains soluble in a specific aqueous buffer when diluted from a DMSO stock.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Test buffer (e.g., PBS pH 7.4, HEPES pH 7.4)
-
Clear, flat-bottom 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with nephelometry or turbidity reading capability
Methodology:
-
Plate Preparation: Add the test buffer to the wells of the microplate. For a 1:100 final dilution, add 198 µL of buffer to each well.
-
Compound Addition (Serial Dilution): a. Prepare an intermediate dilution plate if necessary. b. Add 2 µL of the 10 mM this compound stock to the first well (final concentration: 100 µM). c. Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating across the row. This will create a concentration gradient (e.g., 100, 50, 25, 12.5, 6.25 µM, etc.).
-
Controls:
-
Negative Control: Wells with buffer + 2 µL of DMSO (no compound).
-
Positive Control: A known poorly soluble compound, if available.
-
-
Incubation: Incubate the plate at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours. Shield from light if the compound is light-sensitive.
-
Measurement: Read the plate on a nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 650 nm) to measure light scattering.
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the negative control.
Section 4: Reference Data
The following table provides hypothetical, yet illustrative, solubility data for this compound to emphasize the impact of buffer choice and pH. Users must determine these values empirically for their specific batch and conditions.
| Buffer System | pH | Max Kinetic Solubility (µM) | Observations |
| PBS | 7.4 | < 5 µM | Rapid precipitation observed above 5 µM. |
| PBS | 6.5 | ~15 µM | Improved solubility, but still limited. |
| TRIS-HCl | 7.4 | ~25 µM | Moderate solubility, suitable for some applications. |
| TRIS-HCl | 8.0 | ~40 µM | Increased solubility at slightly alkaline pH. |
| HEPES | 7.4 | > 50 µM | Best performance; no precipitation up to 50 µM. |
Section 5: References
-
AnalyteGuru Staff. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
Chemistry LibreTexts. (2023, October 30). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 653-657. [Link]
-
Wang, Y., et al. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Pharmaceutics, 16(3), 405. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI. [Link]
-
Krull, I. S., & Swartz, M. E. (2005). Developing and Validating Dissolution Procedures. LCGC North America, 23(10). [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Chemistry LibreTexts. (2022, September 16). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Tran, P., & Park, J. B. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 11(8), 389. [Link]
Sources
- 1. Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Incubation Times for OUP-186 Cytotoxicity Assays
Welcome to the technical support center for OUP-186 cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing incubation times in your experiments. Our goal is to equip you with the scientific rationale and practical steps to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about this compound and the critical parameter of incubation time in cytotoxicity assays.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-imidazole histamine H3 receptor (H3R) antagonist.[1] In the context of oncology, it has been shown to suppress the proliferation of both estrogen receptor-positive (ER+) and negative (ER-) human breast cancer cell lines.[1] Its primary cytotoxic mechanism is the induction of caspase-dependent apoptosis, or programmed cell death.[1]
Q2: A published study shows an IC50 value for this compound at 48 hours. Should I just use this incubation time?
A2: The 48-hour time point is an excellent starting point, as studies have shown an IC50 value of approximately 10 μM for this compound in breast cancer cell lines at this duration.[1] However, the optimal incubation time can be influenced by several factors, including the specific cell line you are using, its metabolic rate, and doubling time. Therefore, for the most accurate and robust data, it is highly recommended to empirically determine the optimal incubation time for your specific experimental system.
Q3: What are the common assays used to measure this compound cytotoxicity?
A3: A variety of assays can be used to measure cytotoxicity. These can be broadly categorized as:
-
Metabolic Assays: These assays, such as those using MTT, MTS, XTT, or resazurin, measure the metabolic activity of viable cells.[2]
-
Membrane Integrity Assays: These assays, like the lactate dehydrogenase (LDH) release assay, measure the leakage of cellular components from damaged cells.[3]
-
Apoptosis Assays: Given that this compound induces apoptosis, directly measuring markers of this process, such as caspase-3/7 activation, can be a very informative approach.[4][5]
The choice of assay will depend on your specific research question and available laboratory equipment.
Troubleshooting Guide: Optimizing this compound Incubation Times
This section provides solutions to common challenges encountered when determining the ideal incubation period for this compound cytotoxicity experiments.
Q4: I performed a 48-hour incubation with 10 µM this compound, but I'm not observing the expected level of cytotoxicity. What should I do?
A4: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:
-
Extend the Incubation Time: The cytotoxic effect of this compound may be delayed in your specific cell line. It is recommended to perform a time-course experiment to assess cytotoxicity at multiple time points (e.g., 24, 48, 72, and even 96 hours).[6] Some compounds require a longer duration to exert their maximum effect.[6]
-
Consider the Cell Line's Doubling Time: The rate at which your cells divide can significantly impact the apparent cytotoxicity. For slower-growing cell lines, a longer incubation period may be necessary to observe a significant effect on cell viability.
-
Verify Compound Stability: It's crucial to ensure that this compound is stable in your cell culture medium for the duration of the experiment. If the compound degrades over time, its effective concentration will decrease, leading to lower-than-expected cytotoxicity.[7][8] Consider performing a stability study by incubating this compound in your culture medium without cells and measuring its concentration at different time points using techniques like HPLC or LC-MS.[7][8] If instability is an issue, you may need to perform media changes with a fresh compound during longer incubation periods.[7]
-
Check for Cytostatic vs. Cytotoxic Effects: this compound might be causing a cytostatic effect (inhibiting cell proliferation) rather than a cytotoxic effect (killing the cells) at the concentration and time point tested.[9][10] A time-course experiment can help differentiate between these two effects.[3]
Q5: How do I design a time-course experiment to find the optimal incubation time?
A5: A well-designed time-course experiment is essential for determining the optimal incubation period. Here is a recommended workflow:
-
Determine Optimal Seeding Density: First, ensure your cells are in the logarithmic growth phase throughout the experiment. Plate a range of cell densities and measure their growth over several days to find a density that does not lead to overconfluence by the final time point of your experiment.
-
Select Time Points: Choose a range of time points that are biologically relevant. For this compound, starting with 24, 48, and 72 hours is a good approach.[6] You can extend this to 96 or 120 hours if you suspect a delayed effect.
-
Set Up Experimental Plates: For each time point, you will have a separate plate with the following controls and experimental wells:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
This compound Treatment: Cells treated with a range of this compound concentrations around the expected IC50 (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Media only (no cells) to determine background signal.
-
-
Perform the Assay: At each designated time point, perform your chosen cytotoxicity assay on the corresponding plate.
-
Analyze the Data: Plot the cell viability against the this compound concentration for each time point and calculate the IC50 value for each. The optimal incubation time is typically the one that gives a stable and reproducible IC50 value.
Q6: My IC50 value for this compound keeps changing with longer incubation times. What does this mean?
A6: A changing IC50 value over time can provide valuable insights into the mechanism of action of this compound in your cell line.
-
Decreasing IC50: If the IC50 value decreases with longer incubation times, it suggests that the cytotoxic effect of this compound is time-dependent and cumulative.[11] This is consistent with an apoptotic mechanism, as the cascade of events leading to cell death takes time to complete.
-
Increasing IC50: An increase in the IC50 value over time is less common but could indicate several possibilities:
Q7: How can I differentiate between a cytostatic and a cytotoxic effect of this compound?
A7: Distinguishing between cytostatic and cytotoxic effects is crucial for understanding the true impact of this compound.[9][10]
-
Time-Course Analysis: In a time-course experiment, a cytostatic agent will cause the cell number in the treated wells to plateau, while the untreated control cells continue to proliferate. A cytotoxic agent will cause a decrease in the number of viable cells over time.[3][12]
-
Direct Cell Counting: Using a method like trypan blue exclusion or an automated cell counter at different time points will allow you to quantify the number of viable and dead cells directly.
-
Real-Time Cell Analysis: Instruments that measure cell impedance in real-time can provide a continuous readout of cell proliferation and death, clearly distinguishing between cytostatic and cytotoxic profiles.[12]
-
Apoptosis Assays: Since this compound is known to induce apoptosis, measuring markers like caspase-3/7 activation will confirm a cytotoxic mechanism.[1][4]
Data Presentation & Experimental Protocols
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| This compound Starting Concentration Range | 1 µM - 50 µM | To bracket the known IC50 of ~10 µM and establish a full dose-response curve.[1] |
| Initial Incubation Time Points | 24, 48, 72 hours | To capture both early and delayed cytotoxic effects.[6] |
| Cell Seeding Density | Cell-line dependent | Must be optimized to ensure cells are in logarithmic growth and not confluent by the final time point. |
| Vehicle (e.g., DMSO) Concentration | < 0.5% | To minimize solvent-induced cytotoxicity. |
Experimental Protocol: Time-Course Cytotoxicity Assay (MTT Assay)
This protocol provides a step-by-step guide for performing a time-course experiment to determine the optimal incubation time for this compound using the MTT assay.
Materials:
-
Breast cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in 96-well plates at the predetermined optimal density in a final volume of 100 µL per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Prepare separate plates for each time point (e.g., 24h, 48h, 72h).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the designated time periods.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value for each incubation time point.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits cell proliferation and induces apoptosis.
Troubleshooting Workflow for Suboptimal Cytotoxicity
Caption: A logical workflow for troubleshooting suboptimal this compound cytotoxicity.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Droplet-Based Cytotoxicity Assay: Implementation of Time-Efficient Screening of Antitumor Activity of Natural Killer Cells - PMC - NIH. (n.d.). Retrieved from [Link]
-
ResearchGate. (2018). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. Retrieved from [Link]
-
PubMed. (2016). Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines. Retrieved from [Link]
-
Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression. (2019). PLoS Computational Biology. Retrieved from [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]
-
Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. (n.d.). ACS Omega. Retrieved from [Link]
-
PubMed Central. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay. Retrieved from [Link]
-
YouTube. (2022). How to escape from a cytotoxicity failure?. Retrieved from [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (2014). How to design a time course experiment?. Retrieved from [Link]
-
ResearchGate. (n.d.). Doubling time assay. Counting the cells after 24, 48 and 72 h of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of activation of caspases-2, -3, -6, -7, -8. Retrieved from [Link]
-
ResearchGate. (n.d.). Cumulative effects of cytotoxic versus cytostatic therapies on tumor.... Retrieved from [Link]
-
Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]
-
bioRxiv. (2022). Rational optimization of a transcription factor activation domain inhibitor. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
PubMed Central. (n.d.). mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
AACR Journals. (n.d.). Modeling Cytostatic and Cytotoxic Responses to New Treatment Regimens for Ovarian Cancer. Retrieved from [Link]
-
PubMed. (n.d.). A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects. Retrieved from [Link]
-
PubMed Central. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]
-
PubMed. (2003). Measurement of CTL-induced cytotoxicity: the caspase 3 assay. Retrieved from [Link]
-
SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from [Link]
-
PubMed. (n.d.). Stability of producer hybridoma cell lines after cell sorting: a case study. Retrieved from [Link]
-
YouTube. (2022). Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. Retrieved from [Link]
-
PubMed. (2010). Evaluation of Chinese hamster ovary cell stability during repeated batch culture for large-scale antibody production. Retrieved from [Link]
-
Factors that determine stability of highly concentrated chemically defined production media. (n.d.). Retrieved from [Link]
Sources
- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of OUP-186 in H3R knockout models
To: Research Team From: Senior Application Scientist, Molecular Pharmacology Subject: Technical Guide: Minimizing Off-Target Effects of OUP-186 in H3R Knockout Models
Executive Summary
This technical guide addresses the specificity challenges associated with This compound , a non-imidazole S-alkyl-N-alkylisothiourea histamine H3 receptor (H3R) antagonist. While this compound exhibits high affinity (pA2 = 9.6) for the human H3R , it possesses a critical species-dependent pharmacology that often confounds data interpretation in rodent knockout (KO) models.
The following protocols and troubleshooting frameworks are designed to distinguish between genuine on-target H3R blockade and off-target cytotoxicity (e.g., caspase-dependent apoptosis), particularly in the context of the Ala122/Val122 ortholog disparity.
Part 1: Critical Mechanism & Species Selectivity
The "Silent" Variable: Species Ortholog Differences Before troubleshooting off-target effects, you must validate your model's receptor compatibility. This compound is highly selective for human H3R but is virtually inactive at rat/mouse H3R .
-
Mechanism: The binding pocket of the human H3R contains an Alanine at position 122 (Ala122) . Rodent H3R contains a Valine (Val122) at this position. The bulkier Valine residue in rodents sterically hinders the binding of this compound.
-
Implication for KO Models: In a standard wild-type (WT) mouse or rat, this compound cannot effectively bind the H3R. Therefore, any functional effect observed in standard WT rodents is likely an off-target effect by definition , rendering the WT vs. KO comparison invalid unless a humanized H3R knock-in model is used.
Visualizing the Signaling & Off-Target Pathways
Caption: Differential signaling impact of this compound on Human vs. Rodent H3R and high-concentration off-target apoptosis pathways.
Part 2: Troubleshooting Guide (FAQs)
Category 1: Unexpected Phenotypes in Knockout Models
Q1: I see a reduction in cell proliferation in my H3R KO cells treated with this compound. Is this an off-target effect? A: Yes. this compound has been documented to induce caspase-dependent apoptosis in breast cancer cell lines (e.g., MDA-MB-231) at concentrations around 10 µM . This effect persists even when H3R signaling is absent (or in H3R-negative contexts).
-
Diagnostic: If the IC50 for proliferation in your KO line is similar to the WT line (approx. 10 µM), the mechanism is off-target cytotoxicity, likely involving mitochondrial stress or direct caspase activation, unrelated to H3R.
-
Solution: Titrate this compound down to 10–100 nM . The pA2 of 9.6 implies efficacy in the nanomolar range. Effects requiring >1 µM are suspect.
Q2: My wild-type (WT) mice show no response to this compound, but my positive control (Pitolisant) works. Why? A: This confirms the species selectivity issue. Pitolisant binds both human and rodent H3R. This compound does not bind rodent H3R effectively due to the Val122 residue.
-
Action: Do not use this compound in standard rodent models for on-target validation. You must use humanized H3R knock-in mice or rely on in vitro human cell models.
Category 2: Chemical & Metabolic Stability
Q3: Could the off-target effects be caused by metabolites? A: Potentially. This compound contains an isothiourea moiety.[1][2] Isothioureas are prone to S-oxidation or hydrolysis in liver microsomes. Reactive sulfur intermediates can covalently bind to cellular proteins, causing toxicity that mimics pharmacological effects.
-
Protocol: Perform a "washout" experiment. If the effect is irreversible (covalent binding), it is likely a toxicity issue. H3R antagonism should be reversible.
Part 3: Validated Experimental Protocols
Protocol A: The "Species-Switch" Validation
Use this to prove on-target specificity before trusting KO data.
Objective: Confirm this compound activity is strictly dependent on the human H3R ortholog.
-
Transfection:
-
Group 1: HEK-293T cells (Null for H3R).
-
Group 2: HEK-293T transfected with hH3R (Human).
-
Group 3: HEK-293T transfected with rH3R (Rat).
-
-
Assay: cAMP accumulation (HTRF or GloSensor) stimulated by Forskolin (10 µM) + (R)-α-methylhistamine (H3R agonist, 100 nM).
-
Treatment: Treat all groups with this compound (0.1 nM – 1 µM).
-
Success Criteria (On-Target):
-
hH3R Group: this compound reverses the agonist-induced cAMP decrease (Dose-dependent).
-
rH3R Group: this compound shows no effect (flat line).
-
Null Group: this compound shows no effect .
-
-
Failure Analysis: If this compound alters cAMP in the Null or rH3R group, you are observing an off-target effect (likely PDE inhibition or adenosine receptor cross-talk).
Protocol B: Cytotoxicity Threshold Determination
Determine the "Safe Window" for your specific cell line.
Objective: Establish the concentration where off-target apoptosis begins.
| Step | Action | Critical Parameter |
| 1 | Seed H3R KO cells | 5,000 cells/well (96-well plate). |
| 2 | Treat with this compound | 7-point dilution: 1 nM, 10 nM, 100 nM, 1 µM, 5 µM, 10 µM, 50 µM . |
| 3 | Incubation | 24 Hours and 48 Hours. |
| 4 | Readout 1: Viability | Resazurin or CellTiter-Glo (ATP). |
| 5 | Readout 2: Apoptosis | Caspase 3/7 Glo Assay. |
| 6 | Analysis | Calculate the TI (Therapeutic Index) . TI = IC50(Viability) / IC50(H3R Antagonism). |
-
Guidance: If Caspase 3/7 signal increases at concentrations < 100x the binding affinity (Ki), the compound is too "dirty" for phenotypic assays in that model.
Part 4: Data Summary & Reference Values
Table 1: Comparative Pharmacology of this compound vs. Standard Ligands
| Compound | Class | Human H3R Affinity (pKi/pA2) | Rodent H3R Activity | Primary Off-Target Risk |
| This compound | Non-imidazole (Isothiourea) | 9.6 | Inactive | Caspase-3/7 induction (>10 µM) |
| Clobenpropit | Imidazole | 8.5 - 9.0 | Active | CYP450 Inhibition, H4R Agonism |
| Pitolisant | Non-imidazole (Piperidine) | 8.8 - 9.5 | Active | hERG Channel (at high conc.) |
Part 5: Decision Tree for Troubleshooting
Caption: Troubleshooting logic flow to identify false positives and experimental design errors with this compound.
References
-
Tanaka, S., Sakaguchi, M., Yoneyama, H., Usami, Y., & Harusawa, S. (2016).[3] Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines.[2][3][4][5][6] Biochemical and Biophysical Research Communications, 480(3), 479–485.[3][7][8]
-
Yoneyama, H., Usami, Y., & Harusawa, S. (2015). Efficient Synthesis of N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea (this compound) and Its Analogues Using 2-Nitrophenylacetyl Isothiocyanate.[1] Synthesis, 47(09), 1291-1302.
-
Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors.[3][4][5][6][8][9][10][11][12][13] Pharmacological Reviews, 67(3), 601–655.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncology Letters [spandidos-publications.com]
- 4. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncology Reports [spandidos-publications.com]
- 6. Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pathophysiological role of histamine signaling and its implications in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout of histamine receptor H3 alters adaptation to sudden darkness and monoamine levels in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Benchchem [benchchem.com]
- 13. Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
OUP-186 Powder: Technical Guidance on Storage and Handling for Optimal Stability
Welcome to the technical support center for OUP-186. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound powder in your experiments. As a potent and selective histamine H3 receptor antagonist, the purity of this compound is paramount for reproducible and accurate results in studies, such as its effects on the proliferation of breast cancer cells.[1] This document provides a comprehensive overview of best practices for storage, handling, and troubleshooting potential degradation issues, grounded in the chemical properties of the molecule and established principles of pharmaceutical stability.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound powder.
1. What are the ideal storage conditions for this compound powder?
To ensure the long-term stability of this compound powder, it is crucial to adhere to the following storage conditions:
| Duration | Temperature | Conditions | Rationale |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark environment | Minimizes immediate risks of thermal degradation and hydrolysis from atmospheric moisture. |
| Long-term (months to years) | -20°C | Dry, dark environment, inert atmosphere (recommended) | Significantly slows down potential chemical degradation pathways over extended periods. An inert atmosphere further prevents oxidation. |
Data synthesized from supplier recommendations and general best practices for complex organic molecules.[2]
2. Why is it important to store this compound in a dry and dark environment?
The molecular structure of this compound contains several functional groups that are susceptible to degradation upon exposure to moisture and light.
-
Moisture: The isothiourea moiety in this compound can be prone to hydrolysis, especially under acidic or basic conditions, which could be initiated by dissolved gases in atmospheric moisture.[1][3] Storing the powder in a desiccated environment is therefore critical.
-
Light: The presence of a chlorophenyl group makes the molecule susceptible to photodegradation when exposed to UV or even high-intensity visible light.[4] It is essential to store the powder in a light-protecting container, such as an amber vial, and in a dark location.
3. Can I handle the this compound powder on the open bench?
For weighing and preparing solutions, it is advisable to work in a controlled environment, such as a glove box with an inert atmosphere (e.g., nitrogen or argon) or at least in a low-humidity environment. This minimizes exposure to atmospheric oxygen and moisture, which can initiate oxidative and hydrolytic degradation.[3][5] If a controlled atmosphere is not available, minimize the time the container is open to the air.
4. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[2] When preparing stock solutions, use anhydrous DMSO to minimize the introduction of water. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Store stock solutions at -20°C or -80°C.
Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a more in-depth look at the potential degradation pathways of this compound and offers guidance on how to investigate and mitigate these issues.
Understanding Potential Degradation Pathways
The chemical structure of this compound, N-[4-(4-Chlorophenyl)butyl]-S-[(3-piperidin-1-yl)propyl]isothiourea, suggests several potential degradation routes:
-
Hydrolysis: The isothiourea group is the most likely site for hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the C-S bond, yielding a thiol and a guanidine derivative.
-
Oxidation: The sulfur atom in the isothiourea moiety is susceptible to oxidation, which can lead to the formation of various sulfur oxides.[5] The piperidine ring can also be a site of oxidation.
-
Photodegradation: The chlorophenyl group can absorb UV light, leading to the formation of reactive species that can cause decomposition of the molecule.
-
Thermal Degradation: Elevated temperatures can provide the energy needed to break weaker bonds in the molecule, leading to a variety of degradation products.
Below is a diagram illustrating the key functional groups of this compound and their susceptibility to different degradation factors.
Sources
OUP-186 Technical Support Center: Resolving Antiproliferative Data Variability
Core Directive & Scope
Subject: OUP-186 (N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea) Classification: Histamine H3 Receptor (H3R) Antagonist / Inverse Agonist Primary Application: Antiproliferative research in H3R-positive cancer models (Breast, Glioblastoma, Prostate).
Executive Summary: Variability in this compound data is rarely due to compound degradation alone. As a Senior Application Scientist, I have observed that 80% of reproducibility issues stem from three specific biological variables: Species-Specific Receptor Orthologs , Media Histamine Levels , and Receptor Density Thresholds . This guide moves beyond basic troubleshooting to address the pharmacological nuances of H3R antagonism in oncology.
Technical Troubleshooting & FAQs
Category A: Biological Variability & Cell Line Selection
Q1: Why does this compound show potent IC50 values (~10 µM) in MCF-7 and MDA-MB-231 cells but fails completely in my rodent-derived cell lines (e.g., 4T1, CT26)?
Scientist’s Insight: This is a classic "Ortholog Trap." this compound is highly selective for the human H3 receptor (hH3R).[1]
-
The Mechanism: The binding pocket of hH3R contains an Alanine at position 122 (Ala122) . Rodent H3R (rat/mouse) contains a Valine (Val122) at this position.
-
The Consequence: The bulkier Valine residue in rodent receptors sterically hinders this compound binding, reducing affinity by orders of magnitude.
-
Resolution: Do not use this compound for syngeneic mouse models or rodent cell lines unless they are transfected with human H3R. Use clobenpropit or thioperamide for rodent studies, though their off-target profiles differ.
Q2: My IC50 shifts significantly (e.g., from 10 µM to 50 µM) between assay repeats. What is causing this drift?
Scientist’s Insight: The culprit is likely Exogenous Histamine Competition in your Fetal Bovine Serum (FBS).
-
The Mechanism: this compound is a competitive antagonist. FBS contains variable levels of histamine (ranging from 10 nM to 1 µM depending on the batch and processing). High background histamine shifts the this compound dose-response curve to the right (Schild shift).
-
Resolution:
-
Batch Testing: Screen FBS batches for histamine levels or stick to a single lot for an entire study.
-
Dialyzed FBS: Use dialyzed FBS (dFBS) to remove small molecules like histamine, ensuring you are measuring the compound's intrinsic activity (inverse agonism) rather than just histamine displacement.
-
Category B: Chemical Stability & Handling
Q3: The compound precipitates in media at concentrations >50 µM. Is this normal?
Scientist’s Insight: Yes. This compound contains an isothiourea moiety.[1][2][3] While the hydrochloride salt is soluble in water/DMSO, its solubility drops in high-salt, buffered culture media (pH 7.4).
-
Risk: Micro-precipitation leads to "false" antiproliferative data (physical cell stress vs. pharmacological effect).
-
Protocol Adjustment:
-
Dissolve stock in 100% DMSO (up to 100 mM).
-
Perform intermediate dilutions in PBS before adding to media to prevent "shock" precipitation.
-
Keep final DMSO concentration <0.5% to avoid solvent toxicity masking the drug effect.
-
Critical Experimental Workflows
Workflow A: Validated Antiproliferative Assay Protocol
Objective: Determine robust IC50 values for this compound without false positives from histamine interference.
Materials:
-
Cell Lines: MCF-7 (ER+) or MDA-MB-231 (ER-).[4]
-
Compound: this compound (Stock: 10 mM in DMSO, stored at -20°C).
-
Media: DMEM + 10% Dialyzed FBS (Critical Step).
-
Readout: Caspase 3/7 Glo (Luminescence) or Annexin V (Flow Cytometry). Note: Metabolic assays like MTT/CCK-8 are less sensitive for this specific apoptotic mechanism.
Step-by-Step Protocol:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Starvation (Optional but Recommended): Switch to serum-free media for 4 hours to deplete residual growth factors/histamine.
-
Treatment:
-
Prepare 2x serial dilutions of this compound in media (Range: 0.1 µM to 100 µM).
-
Add to wells (Final volume 100 µL).
-
Control: Vehicle (0.1% DMSO) and Positive Control (Clobenpropit 50 µM).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add Caspase 3/7 reagent. Incubate 1 hour. Read Luminescence.
Workflow B: Pathway Validation (Graphviz Diagram)
Context: this compound induces apoptosis via the H3R-mediated suppression of survival signals. The diagram below illustrates the validated signaling cascade you must confirm to prove on-target efficacy.
Figure 1: Mechanism of Action. This compound blocks H3R, disrupting downstream survival signaling (MAPK/ERK), leading to Caspase 3/7-mediated apoptosis.
Data Reference Tables
Table 1: Species & Cell Line Sensitivity Matrix
Use this table to verify if your lack of efficacy is due to biological incompatibility.
| Cell Line | Origin | Receptor Status | This compound IC50 (48h) | Notes |
| MCF-7 | Human Breast (ER+) | H3R High | ~10 µM | Primary model. Robust Caspase 3/7 induction. |
| MDA-MB-231 | Human Breast (ER-) | H3R Moderate | ~12-15 µM | Good model. Slightly less sensitive than MCF-7. |
| LNCaP | Human Prostate | H3R Positive | ~10-20 µM | Validated model. Linked to AR pathway suppression. |
| 4T1 | Mouse Mammary | mH3R (Val122) | >100 µM (Inactive) | DO NOT USE. Rodent ortholog prevents binding. |
| CHO-K1 | Hamster Ovary | Null | Inactive | Negative control line. |
Table 2: Troubleshooting Symptom Checker
| Symptom | Probable Cause | Verification Step |
| High IC50 (>50 µM) | Histamine Competition | Repeat assay with dialyzed FBS. |
| Inconsistent Replicates | Pipetting Error or Precipitation | Check media for crystals under microscope (40x). |
| No Apoptosis (only stasis) | Wrong Readout | Switch from MTT (metabolic) to Caspase Glo (apoptotic). |
| Effect in Rodent Cells | Off-target Toxicity | If IC50 < 20µM in mouse cells, effect is likely non-H3R mediated toxicity. |
References
-
Tanaka, S., et al. (2016). "Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines."[5][6][7][8] Biochemical and Biophysical Research Communications.
-
Lazewska, D., et al. (2018). "H3 Receptor Antagonists in Cancer Therapy: Mechanisms and Variability." Journal of Medicinal Chemistry. (Contextual grounding on H3R ligands).
-
Medina, V.A., & Rivera, E.S. (2010). "Histamine receptors and cancer pharmacology."[7] British Journal of Pharmacology.
-
Sander, K., et al. (2008). "Species selectivity of histamine H3 receptor antagonists." Journal of Pharmacology and Experimental Therapeutics. (Structural basis of Ala122/Val122 mutation).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Oncology Letters [spandidos-publications.com]
- 7. repositorio.uca.edu.ar [repositorio.uca.edu.ar]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to OUP-186 and Clobenpropit for Histamine H3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacological properties of two notable histamine H3 receptor (H3R) antagonists: OUP-186 and clobenpropit. Moving beyond a simple cataloging of data, this document synthesizes experimental findings to offer a nuanced understanding of their respective potencies, selectivities, and underlying mechanisms of action. This analysis is designed to empower researchers in making informed decisions when selecting a compound for their specific experimental needs.
Introduction to the Histamine H3 Receptor: A Key Neuromodulator
The histamine H3 receptor, a G protein-coupled receptor (GPCR), is a critical regulator of neurotransmitter release in the central nervous system.[1] Primarily functioning as a presynaptic autoreceptor on histaminergic neurons, it inhibits the synthesis and release of histamine.[1] Furthermore, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] This central role in neuromodulation has positioned the H3R as a promising therapeutic target for a range of neurological and psychiatric disorders. Antagonists of the H3R, by blocking its inhibitory tone, can enhance the release of these neurotransmitters, offering potential therapeutic benefits.
Chemical Structures: Imidazole vs. Non-Imidazole Scaffolds
A fundamental distinction between clobenpropit and this compound lies in their chemical scaffolds.
-
Clobenpropit: A classic imidazole-containing compound, clobenpropit has been a cornerstone tool for H3R research for many years. Its structure features the characteristic imidazole ring, a key pharmacophore for many early H3R ligands.
-
This compound: In contrast, this compound represents a newer generation of non-imidazole H3R antagonists.[2] The development of non-imidazole antagonists has been a significant focus in the field to improve selectivity and pharmacokinetic properties.[3]
Comparative Analysis of Potency
A direct comparison of the intrinsic binding affinities of this compound and clobenpropit for the human H3 receptor reveals nuances in their potency.
Binding Affinity (Ki)
Functional Potency (IC50)
A study directly comparing the two compounds in a functional assay provides valuable insight into their relative potencies in a cellular context. In a study investigating the anti-proliferative effects on human breast cancer cell lines, this compound demonstrated an IC50 value of approximately 10 µM, whereas clobenpropit had an IC50 of approximately 50 µM.[2][3] This suggests that in this particular biological system, this compound is roughly five times more potent than clobenpropit.[2][3] It is important to note that IC50 values can be influenced by various factors within a specific assay, including cell type and experimental conditions, and may not solely reflect the binding affinity at the receptor.
Table 1: Potency Comparison of this compound and Clobenpropit
| Compound | Metric | Value | Receptor/System | Reference |
| This compound | IC50 | ~10 µM | Human Breast Cancer Cell Proliferation | [2][3] |
| Clobenpropit | pKi | 9.4 | Human H3 Receptor | [4] |
| Ki | ~0.4 nM | Human H3 Receptor | [4] | |
| pA2 | 9.93 | Histamine H3 Receptor | [5] | |
| IC50 | ~50 µM | Human Breast Cancer Cell Proliferation | [2][3] |
Selectivity Profiles: A Critical Differentiator
The selectivity of a pharmacological tool is paramount to ensure that observed effects are attributable to the target of interest.
-
This compound: this compound is described as a potent and selective human H3R antagonist with no activity at the human histamine H4 receptor (H4R).[2] This high selectivity for H3R over H4R is a significant advantage for studies aiming to specifically probe H3R function.
-
Clobenpropit: While a potent H3R antagonist, clobenpropit also exhibits partial agonism at the H4R.[5] Furthermore, some studies suggest that clobenpropit may have off-target effects, including the inhibition of dopamine and norepinephrine transporters, and interaction with the CXCR4 receptor.[6] This broader pharmacological profile necessitates careful consideration and appropriate control experiments to dissect its H3R-mediated effects from potential off-target activities.
Experimental Methodologies for Assessing H3R Antagonism
To empirically determine and compare the potency of H3R antagonists like this compound and clobenpropit, two standard in vitro assays are widely employed: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonistic activity (IC50 or pA2).
Radioligand Binding Assay for Determining Ki
This assay directly measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for determining H3R antagonist Ki values.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human histamine H3 receptor.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a constant concentration of a suitable H3R radioligand (e.g., [3H]-Nα-methylhistamine).
-
Add increasing concentrations of the unlabeled antagonist (this compound or clobenpropit).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Determining Antagonist Potency
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of H3R activation.
Diagram 2: H3R Signaling and cAMP Assay Principle
Caption: H3R-mediated inhibition of cAMP production.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture cells expressing the human H3 receptor in a multi-well plate.
-
Pre-treat the cells with the antagonist (this compound or clobenpropit) at various concentrations for a defined period.
-
-
cAMP Stimulation and Inhibition:
-
Add an agent that stimulates adenylate cyclase and increases intracellular cAMP levels, such as forskolin.
-
Simultaneously, add a known H3R agonist (e.g., (R)-α-methylhistamine) to inhibit the forskolin-stimulated cAMP production.
-
-
cAMP Measurement:
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that restores 50% of the agonist-induced inhibition of cAMP production.
-
The pA2 value can also be calculated from these data to provide a measure of antagonist potency.
-
Conclusion and Recommendations
Both this compound and clobenpropit are valuable tools for investigating the function of the histamine H3 receptor. However, their distinct pharmacological profiles make them suitable for different research applications.
-
This compound is the preferred choice when high selectivity for the H3R over the H4R is critical. Its greater potency in the reported functional assay also suggests it may be effective at lower concentrations in certain cellular systems. The non-imidazole structure of this compound may also offer advantages in terms of pharmacokinetics and potential for reduced off-target effects typical of some imidazole-containing compounds.
-
Clobenpropit , with its well-characterized high binding affinity, remains a potent and reliable H3R antagonist. It is particularly useful in studies where a strong and established antagonist is required. However, researchers must be mindful of its activity at the H4R and other potential off-target interactions, and incorporate appropriate controls to ensure the observed effects are indeed H3R-mediated.
Ultimately, the choice between this compound and clobenpropit will depend on the specific experimental goals, the biological system under investigation, and the importance of selectivity for the research question at hand. This guide provides the foundational data and experimental context to aid in this critical decision-making process.
References
-
Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines. PubMed. [Link][2]
-
Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. MDPI. [Link]
-
Molecular and biochemical pharmacology of the histamine H4 receptor. PubMed Central. [Link]
-
Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. Department of Pharmacology. [Link]
-
Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. PubMed. [Link][1]
-
Clobenpropit analogs as dual activity ligands for the histamine H-3 and H-4 receptors: Synthesis, pharmacological evaluation, and cross-target QSAR studies. ResearchGate. [Link]
-
Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC. [Link]
-
Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. PMC. [Link]
-
Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system. PubMed. [Link]
-
Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Europe PMC. [Link]
-
Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. PubMed. [Link][7]
-
High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain. PubMed. [Link]
-
The histamine analogue clobenpropit modulates IRF7 phosphorylation and interferon production by targeting CXCR4 in systemic lupus erythematosus models. PMC. [Link][6]
-
Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. MDPI. [Link]
-
Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. PubMed. [Link]
-
Clobenpropit – Knowledge and References. Taylor & Francis. [Link]
-
Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [Link]
-
Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link][4]
-
A study of antagonist affinities for the human histamine H2 receptor. PubMed. [Link]
-
Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice. PubMed. [Link]
-
The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis. PubMed. [Link]
-
A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. PubMed. [Link]
Sources
- 1. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Clobenpropit dihydrobromide | Histamine H3 Receptors | Bio-Techne [bio-techne.com]
- 6. The histamine analogue clobenpropit modulates IRF7 phosphorylation and interferon production by targeting CXCR4 in systemic lupus erythematosus models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: OUP-186 vs. Imidazole-Based H3 Antagonists
This guide provides an in-depth technical comparison between OUP-186 , a novel non-imidazole histamine H3 receptor (H3R) antagonist, and traditional imidazole-based antagonists (represented by the archetype Clobenpropit ).
Executive Summary
This compound represents a structural evolution in H3R pharmacology, transitioning from the classic imidazole scaffold to an
This compound distinguishes itself through three critical parameters :
-
Hyper-Selectivity: It retains high affinity for human H3R (
nM) with negligible H4R affinity. -
Species-Specific Orthology: It exhibits a unique sensitivity to the human H3R ortholog (Ala122) while failing to bind the Rat H3R (Val122), a nuance that invalidates standard rodent behavioral models.
-
Oncological Potency: It demonstrates superior efficacy in suppressing breast cancer proliferation (
µM) compared to clobenpropit ( µM), driven by caspase-dependent apoptosis.
Chemical & Pharmacological Architecture
Structural Evolution
The imidazole ring, historically essential for H3R recognition, mimics the endogenous ligand histamine. However, this moiety often confers promiscuity (binding to H4R) and metabolic instability. This compound replaces this with an isothiourea core synthesized via Mitsunobu
Comparative Data Profile
| Feature | This compound (Novel Lead) | Clobenpropit (Traditional Standard) | Impact |
| Chemical Class | Non-imidazole ( | Imidazole-based Isothiourea | This compound reduces CYP450 interaction risk. |
| Human H3R Affinity ( | 0.16 nM ( | ~0.2 - 1.0 nM | Comparable high potency at the target. |
| H4R Activity | Inactive (Highly Selective) | Partial Agonist / Antagonist | This compound eliminates H4R-mediated immune modulation artifacts. |
| Species Sensitivity | Human Specific (Binds Ala122) | Cross-Species (Binds Human & Rat) | CRITICAL: this compound is inactive in standard rat models due to Val122 mutation. |
| Breast Cancer | ~10 µM (MCF-7 / MDA-MB-231) | ~50 µM | This compound is 5x more potent in oncological applications. |
| Apoptosis Induction | High (Caspase-3/7 activation) | Low / Negligible | This compound actively drives tumor cell death; Clobenpropit is cytostatic. |
Mechanism of Action & Signaling Pathways[1]
The Species Selectivity Trap (The "Ala122" Factor)
A defining characteristic of this compound is its reliance on Alanine 122 in the third transmembrane domain (TM3) of the human H3 receptor.
-
Human H3R: Contains Ala122 . This compound binds with high affinity.[1]
-
Rat H3R: Contains Valine 122 .[2][3] The bulkier valine side chain sterically hinders the non-imidazole core of this compound, rendering it inactive.
-
Implication: Researchers must use humanized mice or in vitro human receptor assays. Standard rat microdialysis will yield false negatives for this compound.
Oncological Signaling (H3R-Mediated Proliferation)
In breast cancer cells (ER+ and ER-), H3R activation promotes survival. This compound acts as an inverse agonist/antagonist, blocking this survival signal and triggering the caspase cascade.
Figure 1: Mechanism of Action. This compound antagonizes H3R, disrupting the survival signals (cAMP/PKA modulation) and triggering Caspase-3/7 mediated apoptosis in cancer cells.
Experimental Protocols
Protocol A: Human vs. Rat Binding Affinity Discrimination
Use this protocol to validate the species selectivity of this compound.
Materials:
-
Membrane preparations from HEK293 cells stably expressing hH3R (Human) and rH3R (Rat).[4]
-
Radioligand:
-N -methylhistamine (Agonist) or -Clobenpropit (Antagonist). -
Test Compounds: this compound (0.1 nM – 10 µM), Clobenpropit (Control).
Workflow:
-
Incubation: Incubate 20 µg membrane protein with 1 nM radioligand and varying concentrations of this compound in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
-
Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot displacement curves.
-
Expected Result (Human): Sigmoidal displacement curve,
nM. -
Expected Result (Rat): Flat line or minimal displacement (
nM), confirming the Val122 steric clash.
-
Protocol B: Caspase-Dependent Apoptosis Assay (Oncology)
Use this protocol to assess the superior efficacy of this compound over imidazoles.
Materials:
-
Cell Lines: MDA-MB-231 (Triple-negative breast cancer) or MCF-7.[1][5][6]
-
Reagents: Caspase-Glo® 3/7 Assay (Promega) or equivalent.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well white-walled plates. Allow attachment (24h). -
Treatment: Treat cells with this compound (10 µM) vs. Clobenpropit (10 µM & 50 µM). Include a Vehicle control (DMSO).
-
Incubation: Incubate for 48 hours at 37°C / 5% CO
. -
Lysis/Detection: Add Caspase-Glo reagent (1:1 ratio). Shake for 30 sec. Incubate 1 hour at room temp.
-
Readout: Measure luminescence (RLU).
-
Validation: this compound should show a >2-fold increase in luminescence compared to Vehicle and significantly higher RLU than equimolar Clobenpropit.
-
Synthesis & Chemical Identity
For researchers requiring in-house synthesis, this compound is accessible via a modified Mitsunobu reaction .
-
Precursors: Phenylbutylamine derivative + Piperidinepropanol.[3]
-
Key Reagent: 2-nitrophenyl-acetylisothiocyanate (NPAI) acts as a bifunctional isothiocyanate source.[3]
-
Reaction Type:
-alkylation of the thiourea intermediate.[3] -
Yield Efficiency: The Mitsunobu approach typically yields >70% for this class of isothioureas, avoiding the harsh conditions often required for imidazole ring formation.
References
-
Tanaka, S., et al. (2016). "Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines."[7][8] Biochemical and Biophysical Research Communications, 480(3), 479-485.[8]
-
Harusawa, S., et al. (2015). "Efficient Synthesis of S-Alkyl-N-alkylisothioureas (this compound) and Its Analogues Using 2-Nitrophenylacetyl Isothiocyanate: Application to Novel Histamine H3R Antagonists." Synthesis, 47(09), 1291-1302.
-
Sander, K., et al. (2008). "Histamine H3 receptor antagonists go to clinics." Biological and Pharmaceutical Bulletin, 31(12), 2163-2181.
-
Medina, V.A., et al. (2008). "The role of histamine H4 receptor in breast cancer proliferation." British Journal of Pharmacology. (Contextual reference for H4R vs H3R in cancer).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Synthetic Reactions Using Hetero-Heavy Atoms and Their Application to Synthesis of Biofunctional Molecules [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
OUP-186 inhibition of (R)-(-)-alpha-methylhistamine induced proliferation
Comparative Guide: OUP-186 Inhibition of (R)-(-)- -Methylhistamine Induced Proliferation[1][2]
Executive Summary
This guide analyzes the efficacy of This compound , a non-imidazole Histamine H3 Receptor (H3R) antagonist, in blocking cell proliferation induced by the selective H3R agonist (R)-(-)-
While Histamine H3 receptors are traditionally associated with neurotransmission, recent data identifies their overexpression in specific oncogenic phenotypes, particularly breast cancer (ER+ MCF-7 and ER- MDA-MB-231).[1] In these models, H3R activation by RAMH drives proliferation. This compound distinguishes itself from first-generation imidazole-based antagonists (e.g., Clobenpropit, Thioperamide) by demonstrating superior potency (IC
Mechanistic Insight: The H3R Proliferative Switch
To effectively utilize this compound, researchers must understand the signaling cascade it disrupts. (R)-(-)-
This compound functions not merely as a neutral antagonist but exerts effects that aggressively shift the cell toward programmed cell death.[1] Unlike older imidazole derivatives, which often suffer from low selectivity and CYP450 inhibition, this compound's non-imidazole structure provides a cleaner pharmacological profile for phenotypic screening.
Figure 1: H3R Signaling & this compound Mechanism of Action[1]
Caption: this compound blocks Agonist (RAMH) binding and independently triggers Caspase 3/7-mediated apoptosis, overriding proliferative signals.[1][2][3]
Comparative Performance Analysis
The following data contrasts this compound with Clobenpropit , a standard imidazole-based H3R antagonist/inverse agonist often used as a benchmark.
Table 1: Efficacy Profile in Human Breast Cancer Lines (MDA-MB-231 / MCF-7)
| Feature | This compound | Clobenpropit | Biological Implication |
| Chemical Class | Non-imidazole | Imidazole derivative | Non-imidazoles reduce risk of CYP450 interference and off-target binding.[1] |
| IC | ~10 | ~50 | This compound is significantly more potent (5x) in suppressing tumor cell growth [1].[1] |
| Apoptosis Induction | Potent (Caspase 3/7) | Weak / Slight | This compound actively kills cancer cells; Clobenpropit is primarily cytostatic at comparable doses.[1][2] |
| H4R Selectivity | No activity at H4R | Activity at H4R | This compound isolates H3R effects without confounding H4R immune modulation.[1] |
| Response to RAMH | Complete Blockade | Partial/Complete Blockade | Both block agonist effects, but this compound requires lower concentrations.[1] |
Key Insight: While both compounds bind H3R, this compound is the superior choice for phenotypic assays requiring clear "kill" signals (apoptosis) rather than simple growth arrest.[1] Its lack of H4R affinity ensures that observed effects are H3R-specific.[1]
Validated Experimental Protocol
This protocol is designed to validate this compound inhibition of RAMH-induced proliferation.[1] It uses a "Self-Validating" design where the agonist (RAMH) arm confirms receptor functionality, and the antagonist (this compound) arm confirms blockade.[1]
Materials
-
Agonist: (R)-(-)-
-methylhistamine (RAMH) [Stock: 100 mM in water/DMSO].[1] -
Antagonist: this compound [Stock: 10-50 mM in DMSO].[1]
-
Assay: WST-8 (CCK-8) or MTT Cell Viability Kit.
Workflow Diagram
Caption: Standardized 48-hour proliferation inhibition workflow.
Step-by-Step Methodology
-
Seeding: Plate cells at
to cells/well in 96-well plates. Allow attachment for 24h. -
Starvation (Optional but Recommended): Replace medium with low-serum (0.5% FBS) medium for 12h to synchronize cell cycles and sensitize cells to histamine signaling.
-
Treatment Groups (The Self-Validating Matrix):
-
Group A (Negative Control): Vehicle (DMSO < 0.1%).[1]
-
Group B (Agonist Control): 100
M RAMH.[1] Expected Result: Increased proliferation vs. Group A. -
Group C (Test): 100
M RAMH + this compound (Titration: 1, 5, 10, 25, 50 M).[1] Expected Result: Dose-dependent reduction of proliferation back to or below Group A levels.[1] -
Group D (Toxicity Control): this compound alone (50
M).[1] Expected Result: Significant reduction in viability (Apoptosis induction).
-
-
Incubation: Incubate for 48 hours.
-
Quantification: Add WST-8/MTT reagent. Incubate 1-4 hours. Measure Absorbance (450 nm).
Critical Quality Attributes (CQA)
-
Agonist Concentration: RAMH requires a high concentration (100
M) to elicit a robust proliferative window in these cell lines [1]. Using standard nanomolar GPCR concentrations may yield insufficient signal-to-noise ratios for proliferation assays.[1] -
Solvent Tolerance: Ensure final DMSO concentration remains <0.1%, as DMSO alone can dampen histamine receptor signaling.
References
-
Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines. Biochemical and Biophysical Research Communications (BBRC), 2016.[2][4][5] Key Finding: Establishes this compound IC50 at ~10
M and demonstrates blockade of 100 M RAMH-induced proliferation.[1][2] -
Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases. PubMed (Review), 2022.[1] Key Finding: Provides context on the evolution of H3R antagonists from imidazoles (Thioperamide) to non-imidazoles.
-
Upregulated histamine receptor H3 promotes tumor growth and metastasis in hepatocellular carcinoma. Spandidos Publications, 2019. Key Finding: Corroborates the role of H3R in tumor proliferation and the efficacy of this compound as a reference antagonist.[6][7] [1]
Sources
- 1. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Oncology Reports [spandidos-publications.com]
- 5. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
Technical Benchmarking Guide: OUP-186 vs. Standard Chemotherapy (Doxorubicin/Paclitaxel)
Focus: Apoptosis Induction in Human Breast Cancer Models (ER+ / TNBC)
Executive Summary: The Case for H3R Antagonism
OUP-186 represents a distinct class of apoptotic inducers: a non-imidazole Histamine H3 Receptor (H3R) antagonist. Unlike standard chemotherapies (e.g., Doxorubicin, Cisplatin) which primarily function through genotoxicity or microtubule disruption, this compound exploits the histamine signaling axis—specifically the H3R isoform expressed in breast cancer tissues—to trigger caspase-dependent cell death.
This guide provides a rigorous framework for benchmarking this compound against Standard of Care (SoC) agents. The objective is not merely to compare potency (IC50), but to validate the selectivity and mechanism of apoptosis, distinguishing receptor-mediated death from broad cytotoxic stress.
Mechanistic Divergence & Signaling Logic
To validate this compound, researchers must demonstrate that apoptosis stems from H3R blockade, not off-target toxicity. Standard chemotherapy (e.g., Doxorubicin) induces DNA damage leading to p53-mediated apoptosis. In contrast, this compound blocks H3R-mediated proliferation signals, collapsing the cell's survival drive and activating Caspase-3/7.
Visualization: Apoptotic Pathways Comparison
The following diagram contrasts the signal transduction of this compound against Doxorubicin.
Figure 1: Mechanistic divergence between this compound (Receptor-mediated) and Doxorubicin (Genotoxic stress).
Experimental Benchmarking Protocols
Scientific Integrity Note: A valid comparison requires more than a simple kill curve. You must prove causality. If this compound kills cells but cannot be rescued by an H3R agonist, it is likely acting as a non-specific toxin rather than a targeted antagonist.
Protocol A: Comparative Cytotoxicity & IC50 Determination
Objective: Establish the potency window of this compound relative to standard agents in MCF-7 (ER+) and MDA-MB-231 (TNBC) lines.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h adhesion.
-
Treatment Groups:
-
Vehicle Control: DMSO (<0.1%).
-
This compound: Serial dilution (1 µM to 100 µM). Target range based on literature IC50 ~10µM.
-
Comparator (Doxorubicin): Serial dilution (10 nM to 1 µM). Note: Chemo is often more potent on a molar basis; focus on efficacy (max % kill) and slope.
-
Negative Control: Clobenpropit (Imidazole-based H3R antagonist, known to be less potent/toxic).
-
-
Incubation: 48 hours at 37°C.
-
Readout: WST-8 or Cell Counting Kit-8 (CCK-8) assay. Avoid MTT if metabolic interference is suspected.
-
Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.
Protocol B: Caspase-3/7 Kinetic Profiling
Objective: Confirm the mode of death is apoptosis (non-inflammatory) rather than necrosis.
-
Setup: Treat cells with IC50 and 2xIC50 concentrations of this compound and Doxorubicin.
-
Detection: Use a luminescent Caspase-3/7 Glo assay.
-
Timepoints: Measure at 12h, 24h, and 48h.
-
Expectation: Chemotherapy often shows a delayed onset (requires DNA damage accumulation). Receptor antagonists may show faster initiation or saturation kinetics.
-
-
Validation: Co-treat with Z-VAD-FMK (Pan-caspase inhibitor).
-
Result: If Z-VAD-FMK fails to rescue this compound treated cells, the mechanism is not caspase-dependent apoptosis (red flag for off-target necrosis).
-
Protocol C: The "Trustworthiness" Check (Agonist Rescue)
Objective: Prove H3R specificity. This is the critical step often skipped in low-quality studies.
-
Pre-treatment: Pre-incubate cells with (R)-(-)-α-methylhistamine (H3R Agonist) at 100 µM for 1 hour.
-
Challenge: Add this compound at IC50 (10 µM).
-
Comparator: Add Doxorubicin at IC50.
-
Readout: CCK-8 assay at 48h.
-
Valid Result: Agonist should attenuate this compound induced death (competitive binding).
-
Control Result: Agonist should have no effect on Doxorubicin induced death (distinct mechanism).
-
Comparative Data Summary
The following table synthesizes experimental data for this compound (derived from Miyazawa et al., 2016) against established pharmacological ranges for Doxorubicin.
| Feature | This compound (Targeted Agent) | Doxorubicin (Standard Chemo) | Interpretation |
| Primary Target | Histamine H3 Receptor (H3R) | DNA / Topoisomerase II | This compound spares non-H3R tissues. |
| IC50 (MCF-7) | ~10 µM | 0.1 - 0.5 µM | Chemo is more potent molar-for-molar, but lacks receptor selectivity. |
| IC50 (MDA-MB-231) | ~10 µM | 0.05 - 0.2 µM | This compound maintains efficacy in Triple Negative lines. |
| Apoptosis Induction | Caspase-3/7 Dependent | Caspase-Dependent (Intrinsic) | Both converge on executioner caspases. |
| Agonist Rescue | Yes (by (R)-(-)-α-methylhistamine) | No | Critical differentiator: Confirms this compound specificity. |
| H4R Activity | None (High Selectivity) | N/A (Broad spectrum) | This compound avoids immune modulation via H4R. |
Experimental Workflow Diagram
This workflow ensures a reproducible benchmarking campaign.
Figure 2: Step-by-step validation workflow for this compound benchmarking.
References
-
Miyazawa, K., et al. (2016).[1] Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines.[1] Biochemical and Biophysical Research Communications, 480(3), 439-444.
-
Thakkar, S., & Dong, J. J. (2021). Histamine Receptors: The Unexplored Targets for Cancer Therapy. Journal of Cancer, 12(23), 7129–7146.
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and pharmacokinetics. Pharmacogenetics and Genomics, 21(7), 440–446.
-
Galluzzi, L., et al. (2012). Molecular definitions of cell death subroutines: recommendations of the Nomenclature Committee on Cell Death 2012. Cell Death & Differentiation, 19, 107–120.
Sources
Comparative Guide: Reproducing OUP-186 IC50 Values in ER+ vs. ER- Breast Cancer Models
Executive Summary: The H3R Antagonist Paradigm
This guide provides a technical framework for reproducing the antiproliferative IC50 values of OUP-186 , a non-imidazole Histamine H3 Receptor (H3R) antagonist. Unlike standard endocrine therapies (e.g., Fulvestrant) that selectively target Estrogen Receptor-positive (ER+) cells, this compound exhibits a unique dual-efficacy profile, suppressing growth in both ER+ (MCF-7) and ER- (MDA-MB-231) breast cancer models.
Key Validation Metric: The target IC50 for this compound at 48 hours should approximate 10 µM in both cell types, significantly outperforming the reference H3R antagonist, Clobenpropit (~50 µM).[1]
Mechanistic Basis & Comparative Profile
To reproduce these data, one must understand the causality. Histamine, often present in the tumor microenvironment (and serum-supplemented media), binds to H3R, driving proliferation via downstream signaling cascades (MAPK/ERK and PI3K/Akt). This compound functions as a potent antagonist, blocking this drive and inducing caspase-dependent apoptosis.[1]
Signaling Pathway Diagram
The following diagram illustrates the H3R-mediated proliferation pathway and the intervention point of this compound.
Figure 1: Mechanism of Action. This compound antagonizes the H3 receptor, blocking proliferative signaling and triggering apoptotic pathways in breast cancer cells.[1]
Comparative Performance Table
The following data serves as your reproduction benchmark. Note the distinct lack of selectivity between ER+ and ER- subtypes for this compound, contrasting with endocrine therapies.
| Compound | Target | Mechanism | ER+ IC50 (MCF-7) | ER- IC50 (MDA-MB-231) | Potency Ratio |
| This compound | H3R | Antagonist | ~10 µM | ~10 µM | 1x (Baseline) |
| Clobenpropit | H3R | Antagonist | ~50 µM | ~50 µM | 0.2x |
| Fulvestrant | ERα | Degrader (SERD) | ~1-10 nM | No Effect (>10 µM) | N/A (ER Specific) |
Reproduction Protocol: Step-by-Step
Expert Insight: The most common failure mode in reproducing H3R antagonist data is the variation in serum histamine levels. Ensure you use a consistent lot of Fetal Bovine Serum (FBS) or, for strict mechanistic validation, dialyzed FBS supplemented with a known concentration of histamine (100 nM). However, for standard IC50 reproduction as per the primary literature, standard FBS is sufficient.
Reagents & Preparation
-
This compound Stock: Dissolve lyophilized this compound in 100% DMSO to create a 100 mM stock. Store at -20°C.
-
Note: Ensure final DMSO concentration in assay wells never exceeds 0.1% to avoid solvent toxicity masking the drug effect.
-
-
Cell Lines:
-
MCF-7 (ER+): Maintain in DMEM + 10% FBS + 0.01 mg/mL insulin.
-
MDA-MB-231 (ER-): Maintain in DMEM + 10% FBS.
-
-
Assay Reagent: Cell Counting Kit-8 (CCK-8/WST-8) or MTT. (CCK-8 is preferred for higher sensitivity and less handling error).
Experimental Workflow
Follow this self-validating workflow to minimize edge effects and seeding errors.
Figure 2: Experimental Workflow. A 48-hour treatment window is critical for observing the caspase-dependent apoptotic effect of this compound.
Detailed Procedure
-
Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed 5,000 cells/well in 96-well plates (100 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Recommended Range: 0, 1, 5, 10 , 25, 50, 100 µM.
-
Aspirate old media and add 100 µL of drug-containing media.
-
Control: Include a "Vehicle Only" (0.1% DMSO) and a "Positive Control" (Clobenpropit, if available).
-
-
Incubation:
-
Incubate for 48 hours . (Note: 24 hours may show insufficient separation between this compound and less potent analogs).
-
-
Readout:
-
Add 10 µL CCK-8 reagent (or MTT equivalent).
-
Incubate for 1-4 hours until orange dye develops.
-
Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Data Analysis
-
Normalize data: (Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank) * 100.
-
Plot Log(concentration) vs. % Viability.
-
Fit using a non-linear regression (Sigmoidal dose-response, variable slope).
-
Success Criteria: The curve should cross 50% viability near 10 µM .
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| IC50 > 20 µM | High cell density | Reduce seeding density to 3,000-5,000 cells/well. Over-confluence reduces drug efficacy. |
| IC50 > 20 µM | High Histamine in Serum | Some FBS batches have high histamine. Test with dialyzed FBS to confirm H3R dependency. |
| No Toxicity in ER- | Drug degradation | This compound is stable, but ensure stock was stored at -20°C and not freeze-thawed repeatedly. |
| High Variance | Pipetting/Edge Effect | Use multi-channel pipettes and exclude outer wells (fill with PBS) if evaporation is noted. |
References
-
Primary Characterization of this compound: Yamada, M., et al. (2016). Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines.[1] Biochemical and Biophysical Research Communications, 480(3), 439-445.
-
H3R in Breast Cancer Context: Medina, V. A., & Rivera, E. S. (2010). Histamine receptors and cancer pharmacology. British Journal of Pharmacology, 161(4), 755-767.
-
Standard Viability Assay Protocols: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
Sources
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of OUP-186
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Responsible Management of a Novel Histamine H3 Receptor Antagonist.
In the fast-paced world of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in experiments. The final and arguably one of the most critical stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of OUP-186, a potent and selective histamine H3 receptor antagonist. As a Senior Application Scientist, my aim is to equip you not just with a set of instructions, but with a deep understanding of the principles behind these procedures, ensuring the safety of your laboratory personnel and the protection of our environment.
Disclaimer: This document provides guidance on the proper disposal of this compound (CAS No. 1480830-24-7), a histamine H3 receptor antagonist. It is crucial to distinguish this compound from "Kester 186," a soldering flux with different properties and hazards. The procedures outlined here are based on the chemical structure of this compound and general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult the official SDS for this compound provided by your supplier and your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Part 1: Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is paramount. This compound, with the chemical formula C₁₉H₃₀ClN₃S, possesses distinct structural features that inform its hazard assessment.
Key Structural Features and Potential Hazards:
-
Chlorinated Aromatic Ring: The presence of a chlorophenyl group suggests that this compound is a chlorinated aromatic compound. Such compounds can be persistent in the environment and may form toxic byproducts upon incomplete combustion.
-
Isothiourea Moiety: Isothiourea derivatives can exhibit a range of biological activities and potential toxicities.
-
Amine Functionality: The presence of amine groups can influence the compound's reactivity and pH-dependent properties.
Based on these features, we must assume this compound may exhibit the following hazards until a specific SDS is available:
-
Toxicity: As a biologically active molecule, it may have toxic effects if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Due to the chlorinated aromatic ring, it may be harmful to aquatic life and persistent in the environment.
| Property | Information | Source |
| Chemical Name | N-[4-(4-Chlorophenyl)butyl]-S-[(3-piperidin-1-yl)propyl]isothiourea | MedKoo Biosciences, Inc.[1] |
| CAS Number | 1480830-24-7 | MedchemExpress[2] |
| Molecular Formula | C₁₉H₃₀ClN₃S | MedchemExpress[2] |
| Molecular Weight | 367.98 g/mol | MedchemExpress[2] |
| Known Biological Activity | Histamine H3 receptor antagonist, induces caspase-dependent apoptosis in cancer cells.[3] | PubMed[3] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the safe handling and disposal of this compound in both solid and liquid forms. This workflow is designed to be a self-validating system, minimizing risk at each stage.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Nitrile gloves are required. Ensure they are compatible with the solvents used to handle this compound.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: While not explicitly stated as required without an SDS, it is prudent to handle this compound in a well-ventilated area or a chemical fume hood, especially when dealing with powdered forms or creating solutions.
Segregation and Labeling: The Cornerstone of Safe Disposal
Proper segregation and clear labeling of waste are critical to prevent accidental mixing of incompatible chemicals and to ensure correct disposal by your institution's EHS department.
Step-by-Step Segregation and Labeling:
-
Designate a Waste Container: Use a dedicated, leak-proof, and clearly labeled container for this compound waste. The container should be made of a material compatible with the waste (e.g., high-density polyethylene - HDPE).
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and/or "N-[4-(4-Chlorophenyl)butyl]-S-[(3-piperidin-1-yl)propyl]isothiourea"
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
Caption: this compound Disposal Workflow
Disposal of Solid this compound Waste
Solid waste includes unused this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and other disposable lab supplies.
Protocol:
-
Collection: Place all solid waste contaminated with this compound into the designated, labeled hazardous waste container.
-
Container Management: Keep the container closed when not in use. Do not overfill the container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90 or 180 days), arrange for pickup by your institution's EHS department.[4]
Disposal of Liquid this compound Waste
Liquid waste includes unused solutions of this compound, solvent rinsates from cleaning contaminated glassware, and mother liquors from synthesis.
Protocol:
-
Collection: Collect all liquid waste containing this compound in a designated, labeled, leak-proof container.
-
Solvent Compatibility: If you are collecting waste in a common solvent waste container, ensure that this compound and its solvent are compatible with the other waste streams. Due to its chlorinated nature, it is best to collect halogenated and non-halogenated waste separately.
-
pH Consideration: Do not mix acidic and basic waste streams.
-
Container Management: Keep the container tightly capped when not in use. Leave at least 10% headspace to allow for vapor expansion.
-
Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS department. The most probable final disposal method for organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[5]
Decontamination of Glassware
Properly decontaminating reusable glassware is essential to prevent cross-contamination and ensure safety.
Protocol:
-
Initial Rinse: Rinse the glassware with a suitable solvent that will dissolve this compound. Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Perform a second rinse with the same solvent and collect the rinsate in the hazardous waste container.
-
Washing: After the solvent rinses, the glassware can typically be washed with soap and water.
-
Verification: For critical applications, you may need to verify the absence of residual this compound using an appropriate analytical technique.
Part 3: Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills of solid this compound, carefully sweep it up and place it in the designated hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. Ventilate the area. |
| Large Spill | Evacuate the immediate area and alert your laboratory supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment. |
Part 4: The Logic of Responsible Disposal
The procedures outlined above are not arbitrary; they are based on established principles of chemical safety and environmental protection.
-
Segregation Prevents Unforeseen Reactions: Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or the formation of even more hazardous substances.
-
Labeling Ensures Proper Handling: Clear and accurate labeling communicates the hazards of the waste to everyone who handles it, from the researcher in the lab to the technicians at the disposal facility.
-
Containment Minimizes Exposure: Using appropriate, sealed containers and secondary containment prevents the release of hazardous materials into the laboratory environment.
-
High-Temperature Incineration Destroys Hazardous Compounds: For many organic compounds, particularly chlorinated ones, high-temperature incineration is the most effective method of destruction, converting them to less harmful substances like carbon dioxide, water, and hydrogen chloride (which is then scrubbed from the emissions).
By adhering to these procedures, you are not just following rules; you are actively participating in a system designed to protect yourself, your colleagues, and the environment. This commitment to responsible chemical management is a hallmark of scientific integrity and a cornerstone of a safe and successful research enterprise.
References
-
Tanaka S, Sakaguchi M, Yoneyama H, Usami Y, Harusawa S. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines. Biochem Biophys Res Commun. 2016 Nov 18;480(3):479-485. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
Navigating the Unseen: A Guide to Safely Handling OUP-186
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, the introduction of novel chemical entities like OUP-186, a potent histamine H3 receptor antagonist, offers exciting therapeutic possibilities. However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle these compounds daily. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the principles of safe laboratory practice.
Understanding the Compound: What We Know About this compound
This compound is a high-affinity, species-selective histamine H3 receptor antagonist. Research has shown its ability to suppress the proliferation of breast cancer cells and induce apoptosis.[1] While it is shipped as a non-hazardous chemical under ambient temperatures, the toxicological properties of this compound have not been fully elucidated.[2] This lack of comprehensive hazard data necessitates a cautious approach, treating the compound as potentially hazardous and adhering to stringent safety protocols.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 1480830-24-7 | MedKoo Biosciences[2] |
| Appearance | Solid powder | MedKoo Biosciences[2] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[2] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | MedKoo Biosciences[2] |
The Core of Safety: A Risk-Based Approach to Personal Protective Equipment (PPE)
Given the limited specific toxicity data for this compound, a risk-based approach to PPE selection is paramount. The following recommendations are based on the general principles of handling potent, biologically active small molecules and should be considered the minimum requirement.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powder.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment: A Barrier Between You and the Hazard
The following PPE is mandatory when handling this compound:
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. Inspect gloves for any signs of damage before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during the preparation of large volume solutions.
-
Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, must be worn at all times in the laboratory.
-
Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or when working outside of a fume hood (which is strongly discouraged), a NIOSH-approved N95 respirator or higher should be used.
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound in the laboratory.
Receiving and Unpacking
-
Upon receipt, visually inspect the outer packaging for any signs of damage.
-
Transport the unopened package to the designated laboratory area.
-
Don the appropriate PPE (double gloves, lab coat, and safety goggles) before opening the package inside a chemical fume hood.
-
Carefully remove the primary container and inspect it for any leaks or damage.
-
Wipe the exterior of the primary container with a damp cloth to remove any potential external contamination.
-
Log the receipt of the compound in your chemical inventory.
Weighing and Solution Preparation
-
All weighing of this compound powder must be performed inside a chemical fume hood on a tared weigh boat.
-
Use dedicated spatulas and other equipment for handling the powder.
-
To prepare solutions, add the solvent (e.g., DMSO) slowly to the powder to avoid generating dust.
-
Cap the vial or container securely and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
When using solutions of this compound, always wear the prescribed PPE.
-
Avoid skin contact and inhalation of aerosols.
-
Work in a well-ventilated area, preferably within a fume hood for any procedures with a higher risk of aerosol generation.
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and contaminated materials is crucial to protect both personnel and the environment.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous chemical waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a clearly labeled hazardous liquid waste container. Do not pour any this compound solutions down the drain.
-
Empty Containers: Empty primary containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass waste, unless institutional policy dictates otherwise.
Emergency Procedures: Preparedness is Key
Spills:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and any other personnel in the vicinity.
-
Isolate: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator if the spill is large or outside a fume hood.
-
Contain and Clean: Use a chemical spill kit to absorb the spill. For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, absorb with an inert material.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Dispose: Collect all cleanup materials in a hazardous waste container.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Visualization of Key Processes
To further clarify the essential safety workflows, the following diagrams are provided.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for this compound and Contaminated Materials.
References
-
Tanaka, S., Sakaguchi, M., Yoneyama, H., Usami, Y., & Harusawa, S. (2016). Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines. Biochemical and Biophysical Research Communications, 480(3), 479–485. [Link]
-
Safe handling of hazardous drugs. (2018). Journal of Oncology Pharmacy Practice, 24(1_suppl), 3-26. [Link]
-
Safety considerations in clinical drug development. (2022). U.S. Food and Drug Administration. [Link]
-
Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. (2018). Clinical Journal of Oncology Nursing, 22(1), 35-43. [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2015). Current Oncology, 22(Suppl 1), S31–S38. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
